4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyrazol-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-3-1-11(2-4-13)12-9-17-18(10-12)14-5-7-16-8-6-14/h1-4,9-10,14,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZSTSEYCYKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639947 | |
| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-38-8 | |
| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
Executive Summary
This technical guide details the high-fidelity synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine (CAS: 902836-38-8).[1] This scaffold serves as a critical pharmacophore in the development of GPCR ligands (e.g., Dopamine D4 antagonists) and Smoothened (Smo) receptor antagonists.
While convergent alkylation routes exist, this guide prioritizes a De Novo Cyclization Strategy utilizing a vinamidinium salt intermediate.[1] This pathway offers superior regiocontrol, avoids the risk of hydrodehalogenation associated with pyridine-reduction routes, and minimizes the formation of bis-alkylated impurities common in direct nucleophilic substitutions.[1]
Core Strategic Advantages[1]
-
Regio-integrity: The symmetric nature of the 2-arylvinamidinium electrophile guarantees the exclusive formation of the 4-arylpyrazole isomer.[1]
-
Halogen Compatibility: Unlike routes involving the hydrogenation of pyridyl-pyrazole precursors, this protocol preserves the labile 4-chloro substituent.[1]
-
Scalability: The workflow utilizes crystalline intermediates (vinamidinium salts), allowing for purification via filtration rather than chromatography.
Part 1: Retrosynthetic Analysis & Pathway Design[1]
The synthesis is disconnected into two primary modules: the Electrophile (Module A) and the Nucleophile (Module B) .
-
Disconnection: The N1–C4' bond is technically feasible via alkylation, but the Pyrazole Ring Construction (N–C / C–C bond formation) is more robust for scale-up.[1]
-
Precursors:
Figure 1: Retrosynthetic strategy highlighting the convergent cyclization approach.
Part 2: Detailed Experimental Protocol
Module A: Synthesis of the Vinamidinium Salt
Objective: Convert 4-chlorophenylacetic acid into the reactive 2-(4-chlorophenyl)-3-(dimethylamino)allylidene]dimethylammonium perchlorate.
Mechanism: The Vilsmeier-Haack reaction performs a double formylation and decarboxylation on the acetic acid derivative.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 4-Chlorophenylacetic acid | 1.0 | Starting Material |
| POCl₃ (Phosphorus oxychloride) | 3.0 | Vilsmeier Agent |
| DMF (Dimethylformamide) | Excess | Solvent/Reagent |
| Sodium Perchlorate (aq) | Excess | Counter-ion Exchange |
Protocol
-
Vilsmeier Complex Formation: In a flame-dried reactor under N₂, cool DMF (5.0 vol) to 0–5 °C. Add POCl₃ (3.0 equiv) dropwise, maintaining internal temperature <10 °C. Stir for 30 min to form the chloroiminium species.
-
Addition: Add 4-chlorophenylacetic acid (1.0 equiv) portion-wise.
-
Heating: Warm the mixture to 70–80 °C. Evolution of CO₂ will be observed (decarboxylation). Maintain heating for 4–6 hours until gas evolution ceases and LCMS indicates consumption of starting material.[1]
-
Quench & Salt Formation: Pour the reaction mixture onto crushed ice (10 vol).
-
Anion Exchange: Add a saturated aqueous solution of Sodium Perchlorate (NaClO₄) or Sodium Hexafluorophosphate (NaPF₆). The vinamidinium salt will precipitate immediately as a yellow/orange solid.[1]
-
Isolation: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Dry under vacuum at 40 °C.[1]
Checkpoint: The product should be a free-flowing yellow solid.[1]
-
¹H NMR (DMSO-d₆): Characteristic singlets for dimethylamino groups at ~2.5–3.5 ppm and a sharp singlet for the methine protons at ~7.8 ppm.
Module B: Pyrazole Cyclization & Deprotection
Objective: Condense the vinamidinium salt with the hydrazine to form the pyrazole core, followed by Boc-removal.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Vinamidinium Salt (from Mod A) | 1.0 | Electrophile |
| tert-Butyl 4-hydrazinopiperidine-1-carboxylate | 1.1 | Nucleophile |
| Triethylamine (TEA) | 2.5 | Base |
| Ethanol (EtOH) | 10 vol | Solvent |
| TFA or 4M HCl in Dioxane | Excess | Deprotection Agent |
Protocol
-
Condensation: Suspend the Vinamidinium salt (1.0 equiv) and tert-butyl 4-hydrazinopiperidine-1-carboxylate (1.1 equiv) in EtOH.
-
Basification: Add TEA (2.5 equiv) dropwise. The suspension typically clears as the reaction proceeds.[1]
-
Reflux: Heat to reflux (78 °C) for 3–5 hours.
-
Monitoring: TLC (50% EtOAc/Hex) should show a new fluorescent spot (Rf ~0.6) and disappearance of the polar salt.
-
-
Workup: Cool to RT. Concentrate the solvent to ~20% volume.[1] Dilute with water and extract with EtOAc.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Intermediate:tert-butyl 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .[1]
-
-
Deprotection: Dissolve the crude intermediate in DCM (5 vol). Add TFA (5 vol) or 4M HCl/Dioxane (5 vol) at 0 °C. Stir at RT for 2 hours.
-
Free Basing: Concentrate the acid. Basify the residue with sat. NaHCO₃ or 1M NaOH to pH 10.[1] Extract with DCM/IPA (3:1 mixture) to ensure recovery of the polar amine.
-
Purification: Recrystallize from EtOAc/Heptane or Ethanol.
Figure 2: Step-by-step reaction workflow from starting material to final API intermediate.
Part 3: Analytical Profile & Quality Control[1]
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[5][6]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyrazole: Two singlets or one coalesced singlet (depending on resolution) at δ ~8.0–8.3 ppm (H-3/H-5 of pyrazole). Note: Since N1 is substituted, H3 and H5 are distinct but often close. H5 (adjacent to N) is typically more downfield.
-
Aromatic: Two doublets (AA'BB' system) at δ 7.50 (d, 2H) and 7.40 (d, 2H) corresponding to the 4-chlorophenyl group.
-
Piperidine Methine: Multiplet at δ 4.2–4.4 ppm (N-CH-pyrazole).[1]
-
Piperidine Ring: Multiplets at δ 3.0–3.2 (eq), 2.6–2.8 (ax), 1.8–2.0 ppm.
-
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 262.1 (³⁵Cl) / 264.1 (³⁷Cl).
-
Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl is mandatory to confirm the presence of the halogen.[1]
Critical Control Points (CCPs)
| Step | Parameter | Risk | Mitigation |
| Vilsmeier | Temperature | Runaway exotherm | Strict addition rate control; keep T < 10°C during POCl₃ addition.[1] |
| Cyclization | Regioselectivity | Impurity formation | Use of Vinamidinium salt ensures symmetry; no regioisomers possible.[1] |
| Deprotection | pH Adjustment | Product loss | The secondary amine is water-soluble.[1] Use DCM/IPA (3:1) for extraction or salt out the aqueous phase. |
References
-
Thermo Scientific Chemicals. (n.d.). 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine.[1][6][7] Fisher Scientific.[1] Retrieved February 7, 2026, from [Link]
-
Arnold, Z. (1961).[1] Synthetic reactions of dimethylformamide.[1] XIII. Formation of β-chlorovinylaldehydes. Collection of Czechoslovak Chemical Communications, 26, 3051.[1] (Foundational reference for Vinamidinium salt synthesis).
-
PubChem. (n.d.). 2-(4-Chlorophenyl)malonaldehyde.[1][8] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
-
Menon, S., et al. (2025).[1][3][9] Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. (Provides context for pyrazole-piperidine coupling strategies).
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- 6. 4-[4-(4-Chlorophényl)-1H-pyrazol-1-yl]pipéridine, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
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The Therapeutic Potential of Pyrazole Piperidine Derivatives: A Technical Guide to Biological Activity
Introduction: The Architectural Elegance of Pyrazole Piperidine Scaffolds
In the landscape of medicinal chemistry, the fusion of a pyrazole and a piperidine moiety creates a chemical scaffold of significant interest. This unique combination marries the aromaticity and diverse reactivity of the five-membered pyrazole ring with the conformational flexibility of the six-membered saturated piperidine ring. This architectural synergy gives rise to a class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole piperidine derivatives, offering insights into their mechanisms of action, and detailing the experimental protocols for their evaluation. The content herein is curated for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.
I. Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole piperidine derivatives have emerged as a significant class of compounds with potent anticancer properties.[2][3] Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of these derivatives is often not limited to a single mechanism but involves a coordinated attack on multiple fronts. A primary mode of action is the inhibition of key kinases involved in oncogenic signaling pathways. For instance, many pyrazole piperidine compounds have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By blocking the ATP binding sites of these receptors, these derivatives disrupt downstream signaling cascades that are essential for tumor growth and angiogenesis.[4]
Furthermore, a significant number of pyrazole piperidine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[6] Specifically, these compounds can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[6][7] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the activation of caspases, culminating in cell death.[8]
Signaling Pathway: EGFR Inhibition by Pyrazole Piperidine Derivatives
Caption: EGFR signaling pathway inhibition by pyrazole piperidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic effects of novel compounds on cancer cell lines.[9] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole piperidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Data Presentation: Anticancer Activity of Pyrazole Piperidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PPD-1 | PC3 (Prostate) | 0.01 ± 0.008 | [3] |
| A549 (Lung) | 0.45 ± 0.023 | [3] | |
| MCF-7 (Breast) | 0.081 ± 0.0012 | [3] | |
| PPD-2 | MCF-7 (Breast) | 0.83–1.81 | [3] |
| A549 (Lung) | 0.83–1.81 | [3] | |
| HeLa (Cervical) | 0.83–1.81 | [3] | |
| PPD-3 | EGFR Tyrosine Kinase | 0.26 | [3] |
| HER-2 Tyrosine Kinase | 0.20 | [3] | |
| PPD-4 | EGFR | 0.024 ± 0.002 | [10] |
| PPD-5 | MOLT 4 (Leukemia) | 14.45 | [11] |
| Z138 (Lymphoma) | 15.34 | [11] | |
| HL60 (Leukemia) | 17.56 | [11] |
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes. Some derivatives are believed to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may inhibit key microbial enzymes involved in metabolic pathways or DNA replication. For instance, some pyrazole-based compounds have been shown to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria.[14] Additionally, certain derivatives can interfere with Toll-like receptor (TLR) signaling, which plays a role in the host's immune response to microbial infections.[15]
Experimental Workflow: Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[16][17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[16][17]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the pyrazole piperidine derivatives onto the surface of the agar. A control disk with a standard antibiotic (e.g., ciprofloxacin) should also be included.[12]
-
Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[12]
Data Presentation: Antimicrobial Activity of Pyrazole Piperidine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| PPD-6 | E. coli | - | 0.25 | [12] |
| PPD-7 | S. epidermidis | - | 0.25 | [12] |
| PPD-8 | A. niger | - | 1 | [12] |
| PPD-9 | MRSA | 28 | 521 | [18] |
| P. aeruginosa | 24 | 2085 | [18] | |
| PPD-10 | MRSA | 25 | 2081 | [18] |
| PPD-11 | MRSA | 23 | 1007 | [18] |
III. Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Pyrazole piperidine derivatives have shown significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[6]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. Many pyrazole derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[19] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, some pyrazole piperidine derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[20] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[21] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.[20]
Signaling Pathway: NF-κB Inhibition by Pyrazole Piperidine Derivatives
Caption: NF-κB signaling pathway inhibition by pyrazole piperidine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model is a classic and reliable method for screening the acute anti-inflammatory activity of new compounds.[20][22]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole piperidine derivatives orally or intraperitoneally to the test groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).[12]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[4][22]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[12]
Data Presentation: Anti-inflammatory Activity of Pyrazole Piperidine Derivatives
| Compound ID | Assay | Dose | Inhibition (%) | Reference |
| PPD-12 | Carrageenan-induced paw edema | 10 mg/kg | 45.8 | [12] |
| PPD-13 | Protein denaturation inhibition | 250 µg/mL | >99 | [23] |
| PPD-14 | Protein denaturation inhibition | 250 µg/mL | >99 | [23] |
| PPD-15 | Protein denaturation inhibition | 250 µg/mL | >99 | [23] |
IV. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases pose a significant challenge to modern medicine. Pyrazole piperidine derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.[24]
Mechanism of Action: Combating Neuronal Stress
The neuroprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory properties. Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative disorders.[25] Pyrazole piperidine derivatives can scavenge free radicals and reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.[25] Their anti-inflammatory actions, as described previously, also help to reduce the chronic neuroinflammation that exacerbates neuronal cell death.
Some derivatives may also exert their neuroprotective effects by modulating specific signaling pathways involved in neuronal survival. For instance, they may activate pro-survival pathways or inhibit pathways that lead to apoptosis in neurons.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurotoxicity and neuroprotection.[15]
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyrazole piperidine derivatives for a specific period (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neuronal cell death by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.[10]
-
Assessment of Cell Viability: After the neurotoxin challenge, assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[10]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the pyrazole piperidine derivatives by comparing the viability of cells pre-treated with the compounds to that of cells treated with the neurotoxin alone.
Data Presentation: Neuroprotective Activity of Pyrazole Piperidine Derivatives
| Compound ID | Neuroprotective Assay | Measurement | Result | Reference |
| PPD-16 | Propidium Iodide Uptake | % of total uptake at 100 µM | 26.2 ± 1.9 | [24] |
| IC50 (µM) | 159.20 ± 1.21 | [24] | ||
| PPD-17 | Relative Neuroprotection | % | 110.7 ± 4.3 | [26] |
| Cell Viability Index | % | 107.2 ± 2.9 | [26] | |
| PPD-18 | IL-6 Suppression (in BV2 cells) | IC50 (µM) | 9.562 | [27] |
Conclusion: A Scaffold of Promise
The pyrazole piperidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models underscores their vast therapeutic potential. The ability of these derivatives to interact with multiple key biological targets provides a strong rationale for their continued exploration and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable class of molecules in the quest for novel and effective therapies.
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules. [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences. [Link]
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Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Journal of Pharmacy and Pharmacology. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
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Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Cellular and Molecular Medicine. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective-TLR Inhibition. ChemMedChem. [Link]
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Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
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New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
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Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective-TLR Inhibition. ChemMedChem. [Link]
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NF-κB signaling at the crossroads between chronic inflammation and cancer. YouTube. [Link]
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Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. ResearchGate. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. [Link]
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Apoptosis regulator BAX. Wikipedia. [Link]
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Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]
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Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins. Science Signaling. [Link]
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Activation of the proapoptotic Bcl-2 protein Bax by a small molecule induces tumor cell apoptosis. Molecular and Cellular Biology. [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
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Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]
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Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. ResearchGate. [Link]
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Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Technical Guide: In Vitro Anticancer Activity of Substituted Pyrazoles
[1]
Executive Summary
The pyrazole ring (
This guide provides a rigorous technical framework for the design, synthesis, and in vitro validation of substituted pyrazoles. It moves beyond basic screening to focus on mechanistic validation and robust experimental protocols required for high-impact pharmacological studies.
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The anticancer efficacy of pyrazoles is dictated by the substitution pattern on the
The Pharmacophore Logic
-
N1 Position: Substitution here often dictates solubility and bioavailability. Large lipophilic groups (e.g., phenyl, benzyl) can enhance membrane permeability but may reduce metabolic stability.
-
C3 & C5 Positions: These are the primary vectors for steric fit within kinase pockets. Bulky aryl groups at C3/C5 often facilitate
stacking interactions with residues in the active site of targets like EGFR or VEGFR-2 . -
C4 Position: This is the "linker" region. Electrophilic substitutions (e.g., halogens, -CN) or heterocyclic linkages (e.g., coumarins, chalcones) at C4 are critical for modulating electronic properties and target selectivity.
Visualization of SAR Logic
The following diagram illustrates the decision matrix for modifying the pyrazole core to maximize anticancer potential.
Figure 1: Strategic modification of the pyrazole scaffold to target specific biological mechanisms.
Part 2: Molecular Mechanisms of Action
Substituted pyrazoles rarely act through a single pathway. They are often "multi-target" agents. The two dominant mechanisms are:
-
Kinase Inhibition (e.g., CDK, EGFR, VEGFR): Pyrazoles mimic the purine ring of ATP, allowing them to competitively bind to the ATP-binding cleft of protein kinases. This blocks downstream signaling cascades (Ras/Raf/MEK/ERK) essential for proliferation.
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives (especially sulfonamide-linked) bind to the colchicine site of tubulin, preventing microtubule assembly during the G2/M phase, leading to mitotic arrest and apoptosis.
Signaling Pathway Interruption
The diagram below maps where pyrazole derivatives intervene in the EGFR signaling cascade.
Figure 2: Intervention points of pyrazole derivatives within the EGFR/MAPK proliferation pathway.
Part 3: Experimental Validation Protocols
To publish in high-impact journals, data must be robust. The following protocols include critical "expert tips" often omitted in standard manuals.
Cytotoxicity Screening (MTT Assay)
This assay measures metabolic activity as a proxy for viability.[2][3]
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).
-
Solubilization Buffer: DMSO or SDS-HCl.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates.
-
Expert Tip: Optimize seeding density (typically 3,000–5,000 cells/well) so that untreated controls are in the logarithmic growth phase at the end of the experiment, not confluent.
-
-
Treatment: After 24h, treat with pyrazole derivatives (0.1 – 100 µM) for 48–72h.
-
MTT Addition: Add 10 µL MTT stock per well. Incubate 3–4h at 37°C.
-
Solubilization: Carefully aspirate media (for adherent cells) and add 100 µL DMSO.
-
Expert Tip: If using suspension cells, do not aspirate. Add SDS-HCl buffer and incubate overnight to solubilize.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Cell Cycle Analysis (Flow Cytometry)
Determines if the pyrazole causes cell cycle arrest (e.g., G2/M arrest indicates tubulin inhibition).
Protocol:
-
Harvest: Trypsinize cells, wash with PBS.
-
Fixation (CRITICAL STEP):
-
Resuspend pellet in 200 µL PBS.
-
Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.
-
Why? Adding ethanol without vortexing causes cells to clump, ruining the doublet discrimination in flow cytometry.
-
Incubate at -20°C for >2 hours (overnight is best).
-
-
Staining:
-
Analysis: Incubate 30 min at 37°C in dark. Analyze on flow cytometer (FL2 channel).
Experimental Workflow Diagram
Figure 3: Step-by-step workflow from chemical synthesis to biological validation.
Part 4: Data Interpretation
Quantitative Metrics
Present your data using the following standard metrics. Ensure you calculate the Selectivity Index (SI) to demonstrate safety.
-
SI > 10: Highly selective (promising drug candidate).
-
SI < 2: General toxicity (likely fails preclinical safety).
Representative Data Structure
Organize your results in a table format similar to this for clarity:
| Compound ID | R1 (N1-Sub) | R2 (C3-Sub) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 (Normal) | SI (MCF-7) |
| PZ-01 | Phenyl | Methyl | 12.5 ± 1.2 | 15.4 ± 2.0 | >100 | >8.0 |
| PZ-02 | 4-F-Phenyl | Thiophene | 2.1 ± 0.3 | 1.8 ± 0.1 | 45.2 | 21.5 |
| Crizotinib | (Control) | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 60.5 | 75.6 |
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (2023). Reviews the SAR of pyrazoles against targets like EGFR and Tubulin. Link
-
FDA-approved small molecule kinase inhibitors. BOC Sciences. (2023). Lists approved pyrazole-based drugs like Crizotinib and Ruxolitinib.
-
Cell Cycle Analysis with Flow Cytometry and Propidium Iodide. Abcam. Standard protocol for DNA content analysis. Link
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Detailed methodology for metabolic assays. Link
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (2021). Comprehensive overview of pyrazole chemistry and biology. Link
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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
Abstract
In the landscape of modern drug discovery, the identification and validation of molecular targets for novel chemical entities are paramount. This guide provides a comprehensive, technically-focused framework for elucidating the therapeutic targets of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine, a compound for which the specific biological activities are not yet extensively characterized. We will explore a multi-pronged approach, commencing with in silico predictive methodologies, followed by robust experimental strategies for target deconvolution and validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to navigate the complexities of target identification.
Introduction: The Challenge of the Unknown
The compound 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine belongs to a class of molecules containing both pyrazole and piperidine scaffolds. These heterocyclic moieties are prevalent in a wide array of clinically approved drugs, suggesting a rich potential for biological activity.[1][2][3] Pyrazole derivatives, for instance, are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][4][5][6][7] Similarly, the piperidine ring is a privileged structure in medicinal chemistry, often enhancing the druggability and pharmacokinetic properties of therapeutic agents targeting cancer and central nervous system disorders.[1][3][8][9][10]
Given the absence of specific target information for 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine, a systematic and unbiased approach is required. This guide will detail a logical workflow, from generating initial hypotheses to rigorous experimental validation, providing the necessary tools to uncover the compound's mechanism of action.
Foundational Analysis: Structurally-Informed Target Hypotheses
Before embarking on extensive experimental campaigns, it is prudent to leverage the chemical structure of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine to generate plausible target hypotheses.
In Silico Target Prediction
Computational methods offer a cost-effective and rapid means of predicting potential biological targets.[11][12] These approaches harness vast databases of known drug-target interactions to identify proteins that are likely to bind to our compound of interest.
Recommended Platforms:
-
SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule based on 2D and 3D chemical similarity.[13]
-
KinasePred: A more specialized tool for predicting interactions with protein kinases, a common target class for pyrazole-containing compounds.[14]
Methodological Insight: The underlying principle of these platforms is "guilt-by-association." If our compound is structurally similar to known ligands for a particular target, there is an increased probability that it will also interact with that target. The output from these tools should be considered a preliminary, ranked list of potential targets that can guide the design of subsequent experimental screens.
Literature Precedent for Core Scaffolds
A thorough review of the scientific literature for compounds containing pyrazole and piperidine rings can provide valuable clues about potential target classes.
| Structural Motif | Commonly Associated Target Classes | Therapeutic Areas | Key References |
| Pyrazole | Kinases (e.g., VEGFR, EGFR), GPCRs (e.g., CB1), Enzymes (e.g., MAO, AChE) | Oncology, Neurodegenerative Disorders, Inflammation | [5],[6] |
| Piperidine | GPCRs, Ion Channels, Transporters, Enzymes | CNS Disorders, Oncology, Pain Management | [1],[3] |
This analysis suggests that 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine could plausibly interact with kinases, G-protein coupled receptors (GPCRs), or ion channels, making these protein families high-priority candidates for initial screening efforts.
A Strategic Framework for Target Identification and Deconvolution
With a set of initial hypotheses in hand, the next phase involves a systematic experimental workflow to identify and confirm the molecular target(s). The following diagram illustrates a comprehensive strategy that integrates phenotypic screening with parallel target deconvolution methodologies.
Caption: A multi-pronged workflow for target identification.
Phenotypic Screening: Uncovering a Biological Effect
The first step in a "target-agnostic" approach is to identify a measurable biological effect of the compound. A high-content phenotypic screen across a diverse panel of cancer cell lines is a robust starting point.
Experimental Protocol: Cell Viability and Morphology Screen
-
Cell Plating: Seed a panel of 10-20 cancer cell lines representing different tissue origins into 384-well microplates.
-
Compound Treatment: Add 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine in a dose-response manner (e.g., 10-point, 3-fold serial dilution from 100 µM).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
Staining: Add a staining solution containing Hoechst 33342 (for nuclear staining) and a viability dye (e.g., CellTox™ Green).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify cell number, nuclear morphology (for apoptosis), and cell membrane integrity.
Causality Behind Experimental Choices: Using a diverse cell line panel increases the likelihood of finding a sensitive cell type, which can provide clues about the underlying mechanism. For example, if the compound is only active in hematopoietic cell lines, it might suggest a target involved in hematological malignancies.
Target Deconvolution: From Phenotype to Protein
Once a reproducible phenotype is observed, the next critical step is to identify the protein(s) responsible for this effect. We advocate for a parallel approach using both chemical proteomics and genetic screening to increase the probability of success and provide orthogonal validation.
Chemical proteomics is a powerful technique to identify proteins that physically interact with a small molecule.[15][16][17][18] This approach typically involves synthesizing a chemical probe by attaching an affinity tag (e.g., biotin) to the compound of interest, which is then used to "pull down" its binding partners from a cell lysate.
Caption: Workflow for affinity-based chemical proteomics.
Experimental Protocol: Affinity Pulldown and Mass Spectrometry
-
Probe Synthesis: Synthesize a biotinylated version of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine. A key consideration is the attachment point of the linker to minimize disruption of the compound's binding activity.
-
Lysate Preparation: Prepare a native protein lysate from the sensitive cell line identified in the phenotypic screen.
-
Incubation: Incubate the lysate with the biotinylated probe. A control incubation with a structurally similar but inactive analog (if available) or biotin alone is crucial.
-
Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.
Trustworthiness of the Protocol: The inclusion of a negative control (e.g., an inactive analog) is a self-validating step. True binding partners should be significantly enriched in the active probe pulldown compared to the control.
Genetic screens, such as those using CRISPR-Cas9 technology, can identify genes that, when knocked out, alter the sensitivity of cells to a drug.[19][20][21] This provides an orthogonal and powerful method for target identification.
-
Resistance Screen: If a gene knockout confers resistance to the compound, it may be the direct target or a critical downstream effector.
-
Sensitization Screen: If a gene knockout increases sensitivity, it may be part of a parallel pathway that, when inhibited, creates a synthetic lethal interaction with the compound.
Experimental Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide sgRNA library.
-
Selection: Select for successfully transduced cells.
-
Compound Treatment: Treat one population of cells with an IC50 concentration of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine and another with a vehicle control.
-
Cell Proliferation: Allow the cells to proliferate for a defined period (e.g., 14-21 days).
-
Genomic DNA Extraction: Extract genomic DNA from both populations.
-
Sequencing: Amplify and sequence the sgRNA-encoding regions to determine the representation of each sgRNA in the treated versus control populations.
-
Data Analysis: Identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizer genes) in the treated population.
Authoritative Grounding: This methodology is well-established for identifying drug targets and mechanisms of resistance.[19][21] The identification of a gene through this unbiased, genome-wide approach provides strong evidence for its involvement in the compound's mechanism of action.
Rigorous Target Validation: Confirming the Interaction
The identification of candidate targets from deconvolution experiments must be followed by rigorous validation to confirm a direct and functionally relevant interaction.
Direct Target Engagement Assays
These assays confirm the physical binding of the compound to the putative target protein in a cellular context.
CETSA is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.[22][23][24][25][26] This is a powerful method to confirm target engagement in intact cells or cell lysates.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis: Lyse the cells to separate soluble and aggregated proteins.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
SPR is a label-free, biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[27][28][29][30][31]
Experimental Protocol: SPR
-
Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.
-
Compound Injection: Flow different concentrations of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine over the chip surface.
-
Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of compound bound to the protein.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Functional Assays: Linking Binding to Activity
Confirming that the binding of the compound to the target protein leads to a functional consequence is the final and most critical step in target validation. The specific assay will depend on the class of the validated target.
| Target Class | Recommended Functional Assay | Principle | Key References |
| Kinase | In Vitro Kinase Assay | Measures the transfer of phosphate from ATP to a substrate peptide.[32][33][34][35] | [32],[33] |
| GPCR | Calcium Flux or cAMP Assay | Measures downstream signaling events upon receptor activation or inhibition. | |
| Ion Channel | Electrophysiology (Patch-Clamp) or FLIPR Assay | Measures the flow of ions across the cell membrane.[36][37][38][39][40] | [36],[37] |
Conclusion and Future Directions
The journey from a novel compound to a validated therapeutic agent is a complex but logical process. For 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine, a molecule of unknown function, the strategy outlined in this guide provides a robust and efficient path forward. By integrating in silico prediction, phenotypic screening, and orthogonal target deconvolution methods, researchers can confidently identify and validate its molecular targets. The subsequent functional characterization will be instrumental in defining its therapeutic potential and guiding future lead optimization and preclinical development efforts.
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Comprehensive Spectroscopic Profiling of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
This guide outlines the comprehensive spectroscopic characterization of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine , a privileged pharmacophore bridging the piperidine and pyrazole scaffolds often utilized in GPCR ligand and kinase inhibitor discovery.
Executive Summary & Structural Logic
The target molecule, 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine (MW: 261.75 Da), consists of a secondary amine (piperidine) linked at its C4 position to the N1 of a 4-substituted pyrazole.[1]
Characterization must address three critical structural features:
-
The Piperidine Core: Verifying the integrity of the secondary amine (free base vs. salt) and the C4-N1 linkage.
-
The Pyrazole Linker: Confirming the N1-alkylation regiochemistry (crucial if synthesized via alkylation of a pre-formed pyrazole).
-
The Chlorophenyl Tail: Validating the para-substitution pattern and halogen presence.
Structural Parameters
| Parameter | Value |
| Formula | C₁₄H₁₆ClN₃ |
| Exact Mass | 261.1033 |
| CAS RN | 902836-38-8 |
| SMILES | Clc1ccc(cc1)c2cn(nc2)C3CCNCC3 |
Strategic Characterization Workflow
The following workflow enforces a self-validating logic: Mass Spectrometry confirms the elemental composition (specifically the Chlorine isotope pattern), followed by NMR to map connectivity, and HPLC for quantitative purity.
Figure 1: Analytical workflow prioritizing identity confirmation via MS isotope profiling before structural mapping.
Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary checkpoint. The presence of a single Chlorine atom introduces a distinct isotopic signature that serves as a rapid "fingerprint" for the molecule.
Expected Ionization Pattern (ESI+)
-
Molecular Ion [M+H]⁺: 262.1 Da (Base peak, ³⁵Cl)
-
Isotope Peak [M+H+2]⁺: 264.1 Da (³⁷Cl)
-
Intensity Ratio: The natural abundance of ³⁵Cl:³⁷Cl is approximately 3:1. Therefore, the M+2 peak must be roughly 33% the height of the M+ peak.
Diagnostic Fragmentation (MS/MS): Under collision-induced dissociation (CID), look for:
-
Loss of Piperidine: Cleavage of the C4-N1 bond may yield the pyrazole-chlorophenyl fragment (m/z ~177/179).
-
Ring Opening: Fragmentation of the piperidine ring often produces characteristic amine losses (M-17 or M-43).
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the definitive method for proving the C4-N1 connectivity. The data below assumes the Free Base form in DMSO-d₆ (common for polar heterocycles).
¹H-NMR Assignments (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are estimates based on chemometric shifts for this scaffold.
| Position | Proton Type | δ (ppm) | Mult. | J (Hz) | Diagnostic Note |
| Pyrazole-H5 | Ar-H | 8.35 | s | - | Deshielded singlet; diagnostic of 1,4-subst. pyrazole.[1][2][3][4][5][6] |
| Pyrazole-H3 | Ar-H | 7.95 | s | - | Slightly upfield of H5. |
| Phenyl-H2'/H6' | Ar-H | 7.65 | d | 8.5 | Part of AA'BB' system (ortho to pyrazole). |
| Phenyl-H3'/H5' | Ar-H | 7.45 | d | 8.5 | Part of AA'BB' system (ortho to Cl). |
| Pip-H4 | Methine | 4.25 | tt | 11, 4 | CRITICAL: The methine proton at the attachment point. Deshielded by the aromatic N. |
| Pip-H2/H6 | CH₂ (eq) | 3.05 | d | 12 | Alpha to amine. |
| Pip-H2/H6 | CH₂ (ax) | 2.60 | td | 12, 2 | Alpha to amine. |
| Pip-H3/H5 | CH₂ | 1.95 | m | - | Beta to amine. |
| Pip-H3/H5 | CH₂ | 1.80 | m | - | Beta to amine. |
| Pip-NH | Amine | 2.0-3.0 | br s | - | Broad; chemical shift varies with concentration/water. |
¹³C-NMR Assignments (100 MHz, DMSO-d₆)
-
Pyrazole C5/C3: ~135-140 ppm (Broad/Intense).
-
Phenyl C-Cl: ~131 ppm.[6]
-
Piperidine C4: ~58-60 ppm (The attachment point).
-
Piperidine C2/C6: ~45 ppm.[3]
Regiochemistry Validation (NOESY/COSY)
To confirm the pyrazole is attached to the piperidine C4 (and not an impurity where the piperidine N is attached to the pyrazole C):
-
COSY: Confirm coupling between Pip-H4 (4.25 ppm) and Pip-H3/H5 (1.8-2.0 ppm).
-
NOESY: A critical NOE correlation should be observed between Pip-H4 and Pyrazole-H5 (8.35 ppm). This spatial proximity confirms the N1-substitution.
Infrared (IR) Spectroscopy
IR provides a quick check for functional group integrity, particularly the secondary amine.
-
N-H Stretch: ~3300–3400 cm⁻¹ (Weak/Medium band). Absence suggests tertiary amine impurity.
-
C-H Stretch (Aliphatic): 2800–2950 cm⁻¹.
-
C=N / C=C (Aromatic): 1550–1600 cm⁻¹.
-
C-Cl Stretch: ~1090 cm⁻¹ (Strong, characteristic fingerprint).
Purity & Quantitation (HPLC Method)
For drug development applications, a generic gradient method is recommended to assess purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/peptide bond check if applicable, though less relevant here).
-
Retention Time: Expect the compound to elute in the mid-to-late region (approx. 6-7 min) due to the lipophilic chlorophenyl and pyrazole moieties.
References
-
Chemical Book. (2023). 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine Spectral Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2503923. Retrieved from
-
Thermo Fisher Scientific. (2023). Alfa Aesar 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine Product Specification. Retrieved from
-
Royal Society of Chemistry. (2014). Synthesis and NMR characterization of 4-substituted pyrazoles. RSC Advances. Retrieved from
Sources
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- 4. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
Discovery and Development of Pyrazole-Based Drugs: A Technical Guide
Abstract
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core structural motif in a diverse array of FDA-approved therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to next-generation kinase inhibitors.[1][2] This technical guide provides an in-depth analysis of the pyrazole pharmacophore, addressing the critical challenges of regioselective synthesis, structure-activity relationships (SAR), and mechanistic versatility.[3] We contrast the orthosteric binding modes of classic inhibitors with the allosteric mechanisms of recent approvals like Asciminib, providing actionable protocols for researchers in the field.
The Pyrazole Pharmacophore: Structural & Electronic Properties[2]
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] Its ubiquity in drug discovery stems from its unique physicochemical properties which allow it to function as a robust bioisostere for phenyl or pyridine rings while offering superior hydrogen-bonding capabilities.[1][2]
Electronic Architecture
-
Aromaticity: Pyrazole is a
-excessive heterocycle with 6 -electrons.[1][2] -
H-Bonding: The unsubstituted pyrazole possesses both a hydrogen bond donor (pyrrole-like NH) and a hydrogen bond acceptor (pyridine-like N).[1][2] This dual capability allows it to interact simultaneously with the "hinge region" of kinases (e.g., ATP-binding sites) and polar residues in enzyme active sites.[1]
-
Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomeric forms (3H-, 4H-, and 5H-pyrazole), though the 1H-isomer is thermodynamically dominant.[1][2][3] In drug design, N-alkylation or N-arylation is typically employed to "lock" the active conformation, preventing tautomeric shifts that could compromise binding affinity.[1][2][3]
The "Privileged" Nature
The scaffold's rigidity reduces the entropic penalty upon binding to protein targets. Furthermore, the pyrazole ring is generally metabolically stable, resistant to oxidative cleavage by cytochrome P450 enzymes compared to more electron-rich heterocycles like furans or pyrroles.[2][3]
Synthetic Methodologies: The Regioselectivity Challenge
The most significant bottleneck in pyrazole drug development is regiochemical control during synthesis. When reacting a monosubstituted hydrazine (
The Knorr Pyrazole Synthesis (and Variants)
The classical condensation of hydrazines with 1,3-diketones often yields mixtures. Modern optimization relies on controlling the electrophilicity of the carbonyl carbons.
-
Steric Control: Using bulky substituents on the hydrazine or the diketone to direct attack.
-
Electronic Control: Utilizing
-alkynones or enaminones where the "hard/soft" character of the electrophilic centers differs.[2][3]
Visualization: Synthetic Decision Tree
The following diagram outlines the decision logic for accessing specific regioisomers, a critical workflow for process chemists.
Figure 1: Decision tree for the regioselective synthesis of polysubstituted pyrazoles, highlighting the advantages of enaminone/alkynone precursors over classic diketones.
Therapeutic Case Studies & Mechanisms[1][2][3][4]
Classic Case: Celecoxib (COX-2 Inhibition)
Celecoxib (Celebrex) exemplifies the rational design of pyrazoles to achieve isoform selectivity.[1][2]
-
Mechanism: The pyrazole ring serves as a rigid scaffold holding a sulfonamide group and a trifluoromethyl-tolyl group.[1][2]
-
Selectivity: The sulfonamide moiety binds to a hydrophilic "side pocket" present in COX-2 (lined by Arg513 and His90) but inaccessible in COX-1 due to the bulky Isoleucine-523 residue (which is Valine in COX-2).[1][2]
-
Causality: The pyrazole N2 acts as a hydrogen bond acceptor, stabilizing the inhibitor within the active site.[3]
Modern Case: Pirtobrutinib (BTK Inhibition)
Approved in 2023, Pirtobrutinib (Jaypirca) represents the next generation of non-covalent kinase inhibitors.[1][3]
-
Challenge: First-generation BTK inhibitors (e.g., Ibrutinib) covalently bind to Cys481.[1][2][3][4] Mutations at this residue (C481S) cause resistance.[1][4]
-
Solution: Pirtobrutinib uses a highly substituted pyrazole core to establish reversible, non-covalent interactions, maintaining potency against wild-type and C481-mutant BTK.[1][2][3][4]
Allosteric Innovation: Asciminib (BCR-ABL1)
Asciminib (Scemblix) breaks the mold by avoiding the ATP pocket entirely.[1][2]
-
Mechanism: It binds to the myristoyl pocket of the BCR-ABL1 protein.[1][2][5] This allosteric binding clamps the kinase into an inactive conformation.
-
Pyrazole Role: The pyrazole moiety in Asciminib is crucial for the specific geometric fit required to occupy this hydrophobic allosteric site, distinct from the hinge-binding role seen in Crizotinib.[2]
Figure 2: Mechanistic divergence in pyrazole-based drugs.[1][2] While most (e.g., Crizotinib) target the ATP hinge, Asciminib utilizes the scaffold to target allosteric regulatory sites.[3]
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a robust method for synthesizing a 1,3,5-trisubstituted pyrazole, a common scaffold in kinase inhibitors (e.g., Pirtobrutinib analogs), utilizing an enaminone precursor to ensure regioselectivity.[1][3]
Objective: Synthesis of 1-phenyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazole.
Materials
-
N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (1.2 eq)[1][2]
-
Phenylhydrazine (1.1 eq)[1]
-
Ethanol (anhydrous)[1]
-
Glacial Acetic Acid (catalytic)[1]
Step-by-Step Methodology
-
Formation of Enaminone Intermediate:
-
Charge a round-bottom flask with 4'-Fluoroacetophenone (10 mmol) and DMA-DMA (12 mmol).
-
Heat the neat mixture at 90°C for 4 hours.
-
Mechanism:[2][6] The reaction proceeds via condensation to form the 3-(dimethylamino)-1-(4-fluorophenyl)but-2-en-1-one.[1][2] The evolution of methanol indicates reaction progress.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1).[1] The intermediate is typically a yellow solid upon cooling.
-
-
Cyclization (Pyrazole Formation):
-
Dissolve the crude enaminone in Ethanol (20 mL).
-
Add Phenylhydrazine (11 mmol) dropwise.[1]
-
Add Glacial Acetic Acid (0.5 mL).
-
Reflux the mixture at 80°C for 2-3 hours.
-
Causality: The hydrazine nitrogen attacks the
-carbon of the enaminone (Michael-type addition) followed by cyclization.[1][2] The steric bulk of the dimethylamino group and the electronic character of the enaminone ensure the phenyl ring of the hydrazine ends up at the N1 position and the methyl group at C5, minimizing the formation of the 1,3,4-isomer.[3]
-
-
Purification:
-
Characterization (Self-Validation):
-
1H NMR: Look for the pyrazole C4-H singlet around
6.5-6.8 ppm.[1][2] -
Regiochemistry Check: NOE (Nuclear Overhauser Effect) spectroscopy is required.[1] Irradiate the N-Phenyl protons; if you observe enhancement of the C5-Methyl protons, the 1,5-relationship is confirmed.[1][2][3] If you observe enhancement of the C3-Aryl protons, the regiochemistry is incorrect (1,3,4-isomer).[1][2][3]
-
Data Summary: FDA-Approved Pyrazole Therapeutics[1][2][5][8][9]
| Drug Name | Target | Indication | Pyrazole Role | Approval Year |
| Celecoxib | COX-2 | Arthritis, Pain | Scaffold + Side pocket binder | 1998 |
| Crizotinib | ALK/ROS1 | NSCLC | ATP Hinge Binder (Donor-Acceptor) | 2011 |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge Binder | 2011 |
| Asciminib | BCR-ABL1 | CML | Allosteric Pharmacophore | 2021 |
| Pirtobrutinib | BTK | MCL, CLL | Non-covalent Active Site Binder | 2023 |
References
-
Fassihi, A. et al. (2025).[1][3] Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Link (Context: Synthetic protocols and regiochemistry).[1]
-
FDA.gov. (2024).[1] Novel Drug Approvals for 2024.[1][7]Link (Context: Regulatory status of recent drugs).[1]
-
Gomez, G. et al. (2023).[1][3] Pirtobrutinib: A New Non-Covalent BTK Inhibitor.[1] PubMed/NCBI.[1] Link (Context: Structure and mechanism of Pirtobrutinib).[1]
-
Schoepfer, J. et al. (2021).[1][3] Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1.[1] Journal of Medicinal Chemistry. Link (Context: Asciminib mechanism).[1]
-
RCSB PDB. (2023). Structure of BRAF kinase in complex with Tovorafenib.Link (Context: Structural analysis of kinase inhibitors).[1]
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- 3. Tovorafenib - Wikipedia [en.wikipedia.org]
- 4. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The specificity of asciminib, a potential treatment for chronic myeloid leukemia, as a myristate-pocket binding ABL inhibitor and analysis of its interactions with mutant forms of BCR-ABL1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pharmaexcipients.com [pharmaexcipients.com]
A Technical Guide to the Synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine: A Core Intermediate for Crizotinib
Abstract
Crizotinib (marketed as Xalkori®) is a pivotal therapeutic agent in oncology, specifically for the treatment of non-small-cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 gene rearrangements.[1][2] As a multi-target protein kinase inhibitor, its efficacy is well-documented, making its robust and efficient chemical synthesis a subject of significant industrial and academic interest.[1][3] The molecular architecture of Crizotinib is a complex assembly of three key heterocyclic fragments: a dichlorofluorophenyl-ethoxy moiety, a pyridin-2-amine core, and a 1,4-disubstituted pyrazole-piperidine unit. This guide provides an in-depth technical analysis of the synthesis of a critical intermediate, 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine. An efficient and scalable synthesis of this intermediate is paramount to the overall manufacturing viability of Crizotinib. We will explore established synthetic routes, delve into the causality behind methodological choices, and present detailed protocols to provide a comprehensive resource for professionals in drug development and process chemistry.
Strategic Importance of the Pyrazole-Piperidine Intermediate in Crizotinib Synthesis
The synthesis of a complex molecule like Crizotinib is a strategic endeavor where the overall process is broken down into the preparation of key building blocks, or intermediates. The title compound, 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine, represents a significant portion of the final drug structure. Its primary role is to be coupled with the brominated pyridine core of the molecule, typically via a palladium-catalyzed Suzuki coupling reaction, one of the final key steps in the total synthesis.[4]
The challenges in the total synthesis of Crizotinib include the establishment of a specific chiral center and the multi-step assembly of heterocyclic systems.[4][5] Therefore, a manufacturing process that relies on a robust, high-yielding, and scalable route to the pyrazole-piperidine intermediate can significantly mitigate overall production costs and timelines. The purity of this intermediate is also of utmost importance, as impurities can carry through to the final active pharmaceutical ingredient (API), complicating purification and potentially impacting safety and efficacy.
Below is a conceptual retrosynthetic analysis illustrating the disconnection of Crizotinib and the strategic position of the target intermediate.
Synthetic Methodologies and Mechanistic Insights
Several synthetic routes to 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine have been reported in scientific literature and patents. These can be broadly categorized by the sequence in which the core bonds are formed. We will discuss two primary, logically distinct strategies.
Strategy A: Sequential Construction via N-Alkylation
This approach involves the initial synthesis of the substituted pyrazole, which is then coupled with a suitable piperidine derivative. This is a convergent approach that allows for the independent preparation of the two main heterocyclic components.
Causality and Experimental Choices:
-
Step 1 & 2: Pyrazole Synthesis: The formation of the pyrazole ring is a classic example of heterocyclic chemistry. The reaction of a 1,3-dicarbonyl equivalent (here, an enaminone formed from an acetophenone) with hydrazine provides a reliable method for constructing the pyrazole core. The regioselectivity is controlled by the nature of the starting materials.
-
Step 3: Activation of Piperidine: The hydroxyl group of N-Boc-4-hydroxypiperidine is a poor leaving group. Conversion to a mesylate or tosylate transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution by the pyrazole nitrogen. This is a standard and field-proven activation strategy.
-
Step 4: N-Alkylation: The choice of base is critical in this step. A moderately strong base like potassium carbonate or cesium carbonate is often employed to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion without causing unwanted side reactions. The reaction is typically run in a polar aprotic solvent like DMF or DMSO to ensure solubility of the reactants and facilitate the SN2 reaction.[6]
-
Step 5: Deprotection: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, stable to the conditions of the N-alkylation step. Its removal is efficiently achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which cleanly liberates the secondary amine of the final intermediate.
Strategy B: Late-Stage Arylation via Suzuki Coupling
An alternative and powerful strategy involves first constructing the 4-(1H-pyrazol-1-yl)piperidine scaffold and then introducing the 4-chlorophenyl group in a later step using palladium-catalyzed cross-coupling chemistry.
Causality and Experimental Choices:
-
Step 1 & 2: Scaffold Construction: This route cleverly builds the piperidine-pyrazole linkage first. A nucleophilic aromatic substitution followed by catalytic hydrogenation is an efficient way to produce multi-kilogram quantities of 4-(1H-pyrazol-1-yl)piperidine.[7] The hydrogenation of the pyridine ring requires a catalyst, typically palladium on carbon (Pd/C) or platinum oxide, under a hydrogen atmosphere.[8]
-
Step 3: Halogenation: To enable the subsequent Suzuki coupling, a halogen must be installed on the pyrazole ring. Iodination is often preferred as iodoarenes are generally more reactive in Suzuki couplings than their bromo or chloro counterparts. Reagents like N-iodosuccinimide (NIS) provide a source of electrophilic iodine for this transformation. The reaction is highly regioselective for the 4-position of the pyrazole ring due to electronic factors.
-
Step 4: Suzuki Coupling: This is the key C-C bond-forming reaction. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., Na₂CO₃, K₂CO₃) is crucial for achieving high yields and turnover numbers.[5] The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction mechanism is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols & Data
The following protocols are illustrative examples derived from patent literature and are intended for informational purposes. Researchers must conduct their own risk assessments and optimizations.
Protocol: N-Alkylation of 4-(4-chlorophenyl)-1H-pyrazole (Strategy A)
This protocol is adapted from methodologies described for the synthesis of related Crizotinib intermediates.[3][6]
-
Reaction Setup: To a solution of 4-(4-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~10 mL per gram of pyrazole), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Addition of Electrophile: Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in DMF dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until consumption of the starting pyrazole is complete (typically 12-18 hours).
-
Workup: Cool the mixture to room temperature, pour it into ice water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Deprotection: The crude Boc-protected intermediate can be purified by column chromatography. Subsequently, dissolve the purified product in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA, 3-5 eq) at 0 °C. Stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture, re-dissolve in DCM, and wash with saturated sodium bicarbonate solution. Dry the organic layer and concentrate to yield the final product, which can be further purified by crystallization.
Data Summary
The choice of synthetic route can significantly impact yield and scalability. Below is a comparative table summarizing typical outcomes.
| Parameter | Strategy A (N-Alkylation) | Strategy B (Suzuki Coupling) |
| Key Transformation | SN2 N-Alkylation | Pd-catalyzed C-C Coupling |
| Typical Overall Yield | 60-75% | 70-85% |
| Scalability | Good; requires pre-functionalized piperidine. | Excellent; leverages robust coupling chemistry. |
| Key Reagents | Mesyl chloride, Boc-piperidine, Cs₂CO₃ | NIS, Pd catalyst, Boronic acid |
| Purification | Chromatography may be needed for intermediate. | Final product often purified by crystallization. |
| Process Safety Notes | Use of mesyl chloride requires care. | Palladium catalysts can be costly; require removal. |
Conclusion and Future Perspectives
The synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine is a critical step in the manufacturing of Crizotinib. Both the N-alkylation and late-stage Suzuki coupling strategies offer viable pathways to this key intermediate, each with distinct advantages and considerations. The Suzuki coupling approach, in particular, has proven to be highly robust and scalable, aligning well with the demands of industrial pharmaceutical production.[7]
Future research in this area will likely focus on further process optimization. This includes the development of more active and less expensive catalysts for the Suzuki coupling, the exploration of continuous flow manufacturing to enhance safety and efficiency, and the implementation of greener solvent systems to reduce the environmental footprint of the synthesis.[9] As the field of medicinal chemistry continues to produce complex kinase inhibitors built on similar heterocyclic scaffolds, the lessons learned from the synthesis of this Crizotinib intermediate will undoubtedly inform the development of next-generation therapeutics.[10]
References
- CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents.
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. Available at: [Link]
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-
Crizotinib intermediate, preparation method and crizotinib preparation method - Patsnap Eureka. Available at: [Link]
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-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. Available at: [Link]
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Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. Available at: [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Crizotinib: A comprehensive review - PMC - NIH. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. Available at: [Link]
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4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. Available at: [Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives - MDPI. Available at: [Link]
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Pfizer Gains China Approval of Kinase-Specific Lung Cancer Drug, Xalkori (crizotinib). Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available at: [Link]
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Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central. Available at: [Link]
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crizotinib - ClinPGx. Available at: [Link]
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Methodological & Application
Application Note: Optimization and Validation of TR-FRET Kinase Assays for Pyrazole-Based Inhibitors
Abstract & Introduction
Pyrazole derivatives represent a privileged scaffold in kinase inhibitor discovery, serving as the core structure for numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib). These compounds typically function as Type I ATP-competitive inhibitors , forming critical hydrogen bonds with the kinase hinge region.
While potent, pyrazoles present specific assay challenges:
-
ATP Competition: Their potency is strictly dependent on ATP concentration.
-
Solubility & Aggregation: Planar pyrazole rings can induce
- stacking, leading to colloidal aggregation and false-positive results ("promiscuous inhibition").
This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol (specifically adapting the LanthaScreen™ format) optimized for pyrazoles. Unlike wash-based ELISA, this homogeneous format minimizes handling and maximizes throughput.
Mechanism of Action & Assay Principle
To correctly assay a pyrazole, one must understand its binding mode. Pyrazoles mimic the purine ring of ATP. In a TR-FRET kinase binding assay, we do not measure substrate phosphorylation directly; instead, we measure the displacement of a fluorescent tracer.
-
The Tracer: An Alexa Fluor™ 647-labeled ATP-competitive inhibitor.[1]
-
The Donor: A Europium (Eu)-labeled antibody that binds to the kinase (or a tag on the kinase).
-
The Signal: When the tracer binds the kinase, it is close to the Eu-antibody. Excitation of Eu (340 nm) transfers energy to the tracer, emitting at 665 nm.
-
The Inhibition: A pyrazole test compound displaces the tracer, reducing the FRET signal.
Figure 1: Competitive Binding Mechanism
Caption: Pyrazole compounds compete directly with the Tracer for the ATP-binding pocket. Loss of FRET signal indicates binding.
Pre-Assay Validation (The "Expertise" Pillar)
Before running the screen, two critical parameters must be defined to ensure data integrity.
Determination of (ATP)
Because pyrazoles are ATP-competitive, the
-
Rule: If
, the inhibitor will appear less potent (right-shifted ). -
Action: Titrate the Tracer against the Kinase to find the
of the tracer first. Then, use a tracer concentration near its .
Solubility and DMSO Tolerance
Pyrazoles are often lipophilic.
-
DMSO Limit: Most kinases tolerate up to 2% DMSO, but pyrazoles may precipitate upon dilution into aqueous buffer.
-
Detergent: Include 0.01% Triton X-100 or CHAPS in the assay buffer. This is non-negotiable for pyrazoles to prevent colloidal aggregation (false positives).
Detailed Protocol: TR-FRET Binding Assay
Format: 384-well low-volume white plates (e.g., Corning 4513). Final Assay Volume: 20 µL.
Reagents Required[2][3][4][5]
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 or Triton X-100.
-
Eu-Anti-Tag Antibody: Specific to the kinase tag (GST, His, Biotin).
-
Kinase Tracer: (e.g., Tracer 222 or 236, optimized previously).
-
Test Compound: Pyrazole derivative (10 mM DMSO stock).
Step-by-Step Workflow
| Step | Action | Volume | Notes |
| 1 | Compound Preparation | N/A | Prepare 10-point serial dilution of Pyrazole in DMSO (100x final conc). Dilute 33-fold in Buffer to create 3x intermediate. |
| 2 | Add Compound | 5 µL | Add 3x diluted compound to assay plate. (Final DMSO = 1%). |
| 3 | Add Kinase/Antibody | 5 µL | Prepare Mix: Kinase (at predetermined |
| 4 | Incubation (Pre-Equilibrium) | - | Optional: Incubate 15 min if slow-binding kinetics are suspected. |
| 5 | Add Tracer | 10 µL | Add 2x Tracer solution (Final conc = |
| 6 | Final Incubation | - | Cover and incubate for 60 minutes at Room Temp (protected from light). |
| 7 | Read Plate | - | Read on TR-FRET compatible reader (e.g., EnVision, PHERAstar). |
Figure 2: Assay Workflow
Caption: Sequential addition workflow for 384-well homogeneous assay.
Data Analysis & Validation
Signal Calculation
Calculate the Emission Ratio (ER) for each well:
Z-Factor (Assay Robustness)
Before accepting data, calculate the Z-factor using positive (no inhibitor) and negative (no enzyme or excess inhibitor) controls.
-
Target:
is required for a valid quantitative assay.
Calculating (The Truth Metric)
is relative. To report absolute affinity for pyrazoles, convert to the inhibition constant (Note: In a binding assay, the Tracer replaces the Substrate in the equation.
Troubleshooting Pyrazoles
| Issue | Probable Cause | Solution |
| Steep Hill Slope (> 2.0) | Compound Aggregation | Pyrazoles are prone to colloidal aggregation. Add 0.01% Triton X-100 to the buffer. If slope persists, the inhibition is likely non-specific (false positive). |
| Low Signal Window | Tracer Displacement | The tracer concentration might be too high ( |
| High Variability (CV%) | DMSO Precipitation | Check the plate visually. If precipitate is visible, reduce max concentration or increase DMSO tolerance (up to 2% if kinase allows). |
References
-
NCBI Assay Guidance Manual. Assay Validation and Z-Factor Calculation. [Link]
-
Cheng, Y., Prusoff, W.H. Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973. [Link]
Sources
Application Notes and Protocols for the In Vivo Administration of Pyrazole Compounds
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals. This guide provides a detailed framework for the effective formulation of pyrazole-containing compounds for in vivo administration, addressing the common challenges associated with this important class of molecules.
Introduction: The Promise and Challenges of Pyrazole Compounds
Pyrazole and its derivatives are pharmacologically significant scaffolds, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The pyrazole nucleus is a five-membered heterocyclic ring with two adjacent nitrogen atoms, a structure that imparts a unique combination of physicochemical properties.[2] Despite their therapeutic potential, many pyrazole compounds exhibit poor aqueous solubility, which can significantly hinder their bioavailability and therapeutic efficacy in vivo.[3]
Therefore, the successful translation of a promising pyrazole-based lead compound from in vitro discovery to in vivo validation is critically dependent on the development of an appropriate formulation. This guide will provide a systematic approach to formulating pyrazole compounds for oral, intravenous, and intraperitoneal administration in preclinical animal models.
Pre-formulation Assessment: The Foundation of a Successful Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of the specific pyrazole compound is paramount. This pre-formulation assessment will guide the selection of the most appropriate formulation strategy.
Key Physicochemical Parameters to Evaluate:
-
Aqueous Solubility: Determine the solubility of the compound in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract and physiological pH.
-
pKa: The ionization constant of the pyrazole compound will influence its solubility and absorption characteristics at different physiological pHs.[4]
-
LogP/LogD: The lipophilicity of the compound will determine its partitioning behavior between aqueous and lipid phases, impacting absorption and distribution.
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be used to determine the crystalline form and melting point of the compound.
Formulation Strategies for Enhancing Solubility and Bioavailability
The primary challenge in formulating many pyrazole compounds is their low aqueous solubility. Several strategies can be employed to overcome this limitation.
pH Adjustment
For pyrazole compounds with ionizable groups, adjusting the pH of the formulation can significantly enhance solubility. Pyrazoles are generally weakly basic, with a pKa around 2.5, meaning they can be protonated in acidic conditions.[4]
-
Acidic Pyrazoles: If the pyrazole derivative possesses an acidic functional group, raising the pH of the vehicle with a suitable base (e.g., NaOH, tromethamine) can increase its solubility.
-
Basic Pyrazoles: For pyrazoles with basic functionalities, lowering the pH with an acid (e.g., HCl, citric acid) can improve solubility.
Co-solvents
The use of water-miscible organic solvents, or co-solvents, is a common and effective technique to increase the solubility of poorly water-soluble drugs.
-
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300/400 (PEG 300/400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylacetamide (DMA)
-
Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.
Surfactants and Solubilizing Agents
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating poorly soluble drugs within their hydrophobic core and presenting a hydrophilic exterior to the aqueous environment.
-
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene castor oil derivatives (Kolliphor® EL, formerly Cremophor® EL), Poloxamers (Pluronic® F-68, Pluronic® F-127)
-
Anionic: Sodium lauryl sulfate (SLS)
-
Trustworthiness: The selection of a surfactant should be based on its solubilizing capacity for the specific pyrazole compound and its safety profile for the intended route of administration. For parenteral formulations, non-ionic surfactants are generally preferred due to their lower toxicity.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
-
Expertise & Experience: The choice of cyclodextrin and the molar ratio of drug to cyclodextrin need to be optimized to achieve maximum solubility enhancement.
Amorphous Solid Dispersions
Amorphous solid dispersions involve dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form of a drug generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterpart.
-
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP) K30
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
-
Data Presentation:
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug | Simple and effective for ionizable compounds | Risk of precipitation upon dilution in physiological fluids |
| Co-solvents | Reduces vehicle polarity | High solubilization capacity | Potential for toxicity, especially for parenteral routes |
| Surfactants | Micellar encapsulation | Effective for highly lipophilic compounds | Potential for toxicity and hemolysis |
| Cyclodextrins | Inclusion complexation | Generally well-tolerated | Limited by the stoichiometry of complexation |
| Solid Dispersions | Stabilization of the amorphous state | Significant increase in dissolution rate | Potential for physical instability (recrystallization) |
Experimental Protocols for In Vivo Administration
The following protocols provide a starting point for the formulation of pyrazole compounds. It is crucial to perform compatibility and stability studies for any new formulation.
Protocol for Oral Gavage Administration
Oral administration is the most common and convenient route. For preclinical studies in rodents, oral gavage is frequently used to ensure accurate dosing.
Workflow for Oral Formulation Development:
Caption: Decision workflow for oral formulation of pyrazole compounds.
Protocol 1: Simple Aqueous Suspension
This protocol is suitable for pyrazole compounds that are relatively stable in an aqueous environment but have low solubility.
Materials:
-
Pyrazole compound
-
Suspending agent: 0.5% (w/v) Methylcellulose or 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)
-
Wetting agent (optional): 0.1% (w/v) Tween® 80
-
Vehicle: Purified water or Phosphate Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of the pyrazole compound.
-
Prepare the vehicle by dissolving the suspending agent in purified water or PBS. If using a wetting agent, add it to the vehicle and mix thoroughly.
-
Triturate the pyrazole powder with a small amount of the vehicle containing the wetting agent (if used) to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
Protocol 2: Co-solvent-Based Solution for Oral Gavage
This protocol is suitable for pyrazole compounds that require solubilization for adequate absorption.
Materials:
-
Pyrazole compound
-
Co-solvent system: e.g., 10% Ethanol, 40% Propylene Glycol, 50% Water (v/v/v)
-
pH adjusting agent (if necessary): e.g., 0.1 M HCl or 0.1 M NaOH
Procedure:
-
Weigh the required amount of the pyrazole compound.
-
In a suitable container, mix the ethanol and propylene glycol.
-
Add the pyrazole compound to the co-solvent mixture and dissolve completely with the aid of stirring or sonication.
-
Slowly add the water to the solution while stirring.
-
If necessary, adjust the pH of the final solution to enhance solubility and stability.
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
Protocol for Intravenous (IV) Injection
IV administration requires sterile and isotonic formulations to avoid adverse reactions.
Workflow for Intravenous Formulation Development:
Caption: Decision workflow for intravenous formulation of pyrazole compounds.
Protocol 3: Solubilized Formulation for IV Injection
This protocol utilizes a combination of co-solvents and surfactants to achieve a clear, injectable solution.
Materials:
-
Pyrazole compound
-
Solubilizing system: e.g., 10% (v/v) Solutol® HS 15 (Kolliphor® HS 15) in sterile water for injection
-
Tonicity adjusting agent (if necessary): e.g., Sodium chloride to achieve an isotonic solution
Procedure:
-
Weigh the required amount of the pyrazole compound.
-
In a sterile container, dissolve the Solutol® HS 15 in sterile water for injection.
-
Add the pyrazole compound to the Solutol® HS 15 solution and dissolve completely using a magnetic stirrer or sonicator.
-
If necessary, add a tonicity adjusting agent to make the solution isotonic.
-
Measure the final pH of the solution.
-
Sterilize the final formulation by filtering through a 0.22 µm sterile syringe filter into a sterile vial.
Authoritative Grounding: Parenteral drug products must be sterile, pyrogen-free, and isotonic to ensure patient safety.[5]
Protocol for Intraperitoneal (IP) Injection
IP injections are a common route for administering test compounds in preclinical rodent studies. While sterility is important, the requirements are generally less stringent than for IV formulations.
Protocol 4: Co-solvent Formulation for IP Injection
This protocol is suitable for delivering a higher concentration of the pyrazole compound compared to what might be achievable in a purely aqueous vehicle.
Materials:
-
Pyrazole compound
-
Co-solvent system: e.g., 5-10% (v/v) DMSO, 40% (v/v) PEG 400, and the remainder as sterile saline or PBS.
Procedure:
-
Weigh the required amount of the pyrazole compound.
-
Dissolve the pyrazole compound in DMSO first.
-
Add the PEG 400 and mix thoroughly until a clear solution is obtained.
-
Slowly add the sterile saline or PBS to the desired final volume while stirring.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent concentration or reducing the drug concentration.
Stability and Compatibility Considerations
Self-Validating System: Every new formulation must be assessed for stability to ensure the integrity of the pyrazole compound throughout the duration of the study.
-
Short-term Stability: Evaluate the formulation for any signs of precipitation, color change, or degradation at room temperature and under refrigerated conditions for the expected duration of use.
-
Excipient Compatibility: Ensure that the chosen excipients do not chemically react with the pyrazole compound. This can be assessed using techniques like HPLC to monitor for the appearance of degradation products.
Case Study: Formulation of Celecoxib
Celecoxib, a well-known pyrazole-based COX-2 inhibitor, is a classic example of a poorly water-soluble drug.[6] Various formulation strategies have been successfully employed to enhance its oral bioavailability.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A formulation of celecoxib using Labrafil M 2515 CS as the oil phase, Tween 80 as the surfactant, and polyethylene glycol 400 as a co-surfactant has been shown to improve its dissolution and permeation.[7]
-
Solid Dispersions: The solubility and dissolution rate of celecoxib have been significantly improved by preparing solid dispersions with Pluronic F 127 or urea.[8][9]
-
Nanosuspensions: Formulating celecoxib as a nanosuspension using D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) as a stabilizer has been demonstrated to enhance its oral absorption in rats.[4]
These examples highlight the versatility of formulation approaches that can be applied to overcome the solubility challenges of pyrazole compounds.
Conclusion
The successful in vivo administration of pyrazole compounds hinges on a rational and systematic approach to formulation development. By carefully considering the physicochemical properties of the compound and selecting the appropriate solubilization strategy, researchers can develop stable and effective formulations for oral, intravenous, and intraperitoneal administration. The protocols provided in this guide serve as a valuable starting point, but it is essential to emphasize that each new pyrazole compound will present its own unique formulation challenges that may require further optimization.
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El-Sayed, A. M., et al. (2019). Formulation development of self-nanoemulsifying drug delivery system of celecoxib for the management of oral cavity inflammation. Journal of Drug Delivery Science and Technology, 52, 637-647. [Link]
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Kumar, R., et al. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research, 45(4), 336-342. [Link]
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Jamali, F., & Kunz, S. (1999). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. Pharmaceutical Research, 16(8), 1303-1307. [Link]
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Li, F., et al. (2022). Celecoxib-Induced Modulation of Colon Cancer CD133 Expression Occurs through AKT Inhibition and Is Monitored by 89Zr Immuno-PET. Cancers, 14(2), 332. [Link]
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Li, Y., et al. (2017). Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. RSC Advances, 7(18), 10833-10842. [Link]
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Sahoo, J., et al. (2011). Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. Journal of Pharmaceutical Science and Technology, 3(3), 634-639. [Link]
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El-Nabarawi, M. A., et al. (2025). Preparation and evaluation of celecoxib lyophilized orally disintegrating tablets with high bioavailability. International Journal of Pharmaceutics, 675, 125026. [Link]
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Al-kassas, R., et al. (2024). The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. Pharmaceuticals, 17(1), 1. [Link]
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Iqbal, M., et al. (2014). Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles. PLoS ONE, 9(12), e114925. [Link]
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El-Sayed, N. S., et al. (2011). A review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 20(7), 8-12. [Link]
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15. [Link]
-
Elmaaty, A. A., & Al-Azab, F. M. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5484. [Link]
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ResearchGate. (2017). Buffers and pH Adjusting Agents. [Link]
-
ResearchGate. (2025). Evaluation of drug-excipient interaction in the formulation of celecoxib tablets. [Link]
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ResearchGate. (2025). Solubilization of celecoxib using organic cosolvent and nonionic surfactants optimized by experimental design. [Link]
-
Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. [Link]
-
National Institutes of Health. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]
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ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
- Talley, J. J., et al. (2000). Celecoxib compositions.
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MedicinesComplete. (n.d.). Pharmaceutical Excipients. [Link]
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ResearchGate. (n.d.). Effect of intraperitoneal (i.p.) injection of Celecoxib (10 mg)... [Link]
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Ascendia Pharma. (2022). Drug Formulation Development: Quick Reference Guide. [Link]
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Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
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Pharmaceutical Sciences. (2020). Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic Solvents as Novel Sustainable Solvents and. [Link]
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National Institutes of Health. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]
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National Institutes of Health. (2019). Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation. [Link]
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Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. [Link]
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Handbook of Pharmaceutical Excipients. (n.d.). Handbook Of Pharmaceutical Excipients 7. [Link]
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National Institutes of Health. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
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Oxford Academic. (2009). Celecoxib treatment reduces peritoneal fibrosis and angiogenesis and prevents ultrafiltration failure in experimental peritoneal. [Link]
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National Institutes of Health. (2014). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. [Link]
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Webster, G. K., et al. (2016). Poorly Soluble Drugs. John Wiley & Sons. [Link]
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University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]
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Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. [Link]
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Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]
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MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Medicinal Chemistry: New Advances. [Link]
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Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
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Application Note: A Researcher's Guide to Pathway Inhibition Analysis Using Quantitative Western Blot
Abstract
Western blotting is an indispensable technique for dissecting cellular signaling pathways, providing critical insights into protein expression and post-translational modifications like phosphorylation. In drug discovery and molecular biology research, it serves as a cornerstone for validating the efficacy of inhibitors targeting specific pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades, which are frequently dysregulated in diseases like cancer.[1][2] This guide provides a comprehensive, field-tested framework for designing, executing, and interpreting Western blot experiments aimed at quantifying the inhibition of downstream signaling events. We delve into the causal logic behind each protocol step, emphasizing the creation of a self-validating experimental system through rigorous controls, meticulous antibody validation, and robust data normalization strategies.
The Principle: Translating Pathway Inhibition into Measurable Data
Cellular signaling pathways are complex networks where information is relayed through a series of protein phosphorylation events.[3] An effective therapeutic inhibitor will block an upstream kinase, leading to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting allows us to visualize and quantify this change.
The core of the experiment involves comparing the phosphorylation status of key downstream proteins in samples treated with a vehicle control versus samples treated with an inhibitor. By using phospho-specific antibodies, which only recognize the phosphorylated form of a target protein, we can directly assess the inhibitor's activity. Normalizing this signal to the total amount of the target protein ensures that any observed decrease in phosphorylation is a direct result of inhibition, not a change in the overall protein expression.[4]
Experimental Design: The Blueprint for a Self-Validating Assay
A successful Western blot experiment begins long before the first gel is poured. A robust design incorporates multiple layers of controls to ensure that the final data is both accurate and trustworthy.
2.1. Essential Controls for Pathway Analysis
-
Positive and Negative Pathway Controls: Use a stimulus (e.g., growth factor like EGF) known to activate the pathway as a positive control.[4] Conversely, a negative control could be serum-starved cells or cells treated with a well-characterized, potent inhibitor. This validates that the signaling pathway is responsive in your experimental system.
-
Dose-Response and Time-Course: To characterize an inhibitor, it's crucial to perform a dose-response curve to determine its IC50 (half-maximal inhibitory concentration). A time-course experiment is also vital to identify the optimal treatment duration for observing maximal pathway inhibition.[5]
-
Loading Controls: Accurate quantification is impossible without reliable loading controls to correct for variations in protein loading between lanes.[6] While housekeeping proteins (HKPs) like GAPDH and β-actin have been traditionally used, their expression can vary with experimental conditions.[7] Total Protein Normalization (TPN) , where the signal of the target protein is normalized to the total protein in the same lane (visualized by stains like Ponceau S or stain-free technologies), is increasingly recognized as a more reliable method.[6][8]
2.2. The Cornerstone of Trust: Antibody Specificity and Validation
The single most critical factor for a trustworthy Western blot is the quality of the primary antibodies. An antibody must be specific, selective, and reproducible for the intended application.[9][10]
-
Specificity: The antibody should bind only to the target of interest. For phospho-specific antibodies, this means recognizing the protein only when phosphorylated at the specified site.[11]
-
Validation Strategy: While vendors provide validation data, it is best practice for the end-user to validate antibodies in their specific experimental context.[9] The "gold standard" for validation is using knockout (KO) or siRNA-mediated knockdown cell lines or tissues, where the absence of a signal in the KO/knockdown sample confirms target specificity.[9] When KO models are unavailable, treating cells with known inducers or inhibitors of the pathway can also serve to validate a phospho-specific antibody's responsiveness.[4]
Visualizing the Strategy
Two diagrams are presented below to illustrate the conceptual framework. The first shows a simplified signaling cascade, highlighting the points of inhibition and detection. The second outlines the complete experimental workflow, from sample preparation to data analysis.
Caption: Complete workflow for quantitative Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for assessing phosphorylation changes in cultured mammalian cells.
4.1. Materials and Reagents
| Reagent / Buffer | Purpose | Key Components |
| Modified RIPA Lysis Buffer | Cell lysis while preserving phosphorylation | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS. [12][13]Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., NaF, Na3VO4, β-glycerophosphate). [12][14] |
| Laemmli Sample Buffer (4X) | Protein denaturation and loading | Tris-HCl, SDS, Glycerol, Bromophenol Blue, β-mercaptoethanol (add fresh). |
| Transfer Buffer | Electro-transfer of proteins to membrane | Tris base, Glycine, 20% Methanol. |
| Wash Buffer (TBS-T) | Washing membrane to remove unbound antibodies | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20. [13] |
| Blocking Buffer | Prevents non-specific antibody binding | 3-5% Bovine Serum Albumin (BSA) in TBS-T. Scientist's Note: Avoid milk for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background. [14] |
| Stripping Buffer (Mild) | Removes antibodies for re-probing | 15 g glycine, 1 g SDS, 10 ml Tween-20, adjust pH to 2.2, bring volume to 1 L with ultrapure water. [15] |
4.2. Step-by-Step Methodology
Phase 1: Sample Preparation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of inhibitor or vehicle for the optimized duration. Include positive and negative pathway controls.
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Place the dish on ice and add ice-cold Modified RIPA Lysis Buffer (e.g., 150 µL for a 6-well plate). [11][14]3. Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. [16]4. Clarification: Incubate on ice for 15-30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. This is critical for ensuring equal protein loading.
-
Denaturation: Normalize the concentration of all samples with lysis buffer. Add 4X Laemmli Sample Buffer to a final concentration of 1X and heat at 95-100°C for 5-10 minutes. [16]Samples can now be stored at -80°C or used immediately.
Phase 2: Electrophoresis and Transfer
-
SDS-PAGE: Load 15-30 µg of protein per lane into an appropriate percentage polyacrylamide gel. [17][18]Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF membrane. PVDF is recommended for its durability, especially if stripping and re-probing is planned. [19][20]Perform the transfer using a wet or semi-dry system.
-
(Optional but Recommended) Post-Transfer Staining: Briefly stain the membrane with Ponceau S to visualize total protein. This confirms transfer efficiency and serves as the first check for equal loading. [6]Capture an image of the stained membrane for later use in Total Protein Normalization.
Phase 3: Immunodetection
-
Blocking: Wash the membrane with TBS-T to remove the Ponceau S stain. Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation. [14]This step is critical to prevent non-specific antibody binding. [21]11. Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBS-T at the manufacturer's recommended concentration (optimization may be required). Incubate the membrane overnight at 4°C with gentle agitation. [21]12. Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody. [18][21]13. Secondary Antibody Incubation: Incubate the membrane with an HRP- or fluorophore-conjugated secondary antibody (diluted in 5% BSA/TBS-T) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 12) three times.
Phase 4: Detection and Analysis
-
Signal Detection: For chemiluminescent detection, incubate the membrane with an ECL substrate according to the manufacturer's protocol. [22]Immediately capture the signal using a digital imager. For fluorescent detection, image the blot directly on a compatible imager.
-
Image Acquisition: Acquire images within the linear range of the camera to allow for accurate quantification. Avoid signal saturation (overexposure). [23]17. Stripping and Re-probing (Self-Validation): To validate your findings, you must determine the total protein levels for normalization.
-
Wash the membrane in TBS-T.
-
Incubate in Mild Stripping Buffer for 15-30 minutes at room temperature. [24]Optimization of time and temperature may be needed for high-affinity antibodies. [24] * Wash thoroughly (3x10 min in TBS-T) to remove all previous antibodies. [19] * Confirm stripping efficiency by incubating with ECL substrate; no signal should be detected. [20] * Re-block the membrane (Step 10) and re-probe with an antibody against the total (pan) form of your target protein (e.g., anti-Total Akt). [4] Phase 5: Quantitative Analysis
-
-
Densitometry: Use image analysis software to measure the band intensity for both the phospho-protein and the total protein for each lane. [25]19. Normalization:
-
Step 1: For each lane, divide the intensity of the phospho-specific band by the intensity of the corresponding total protein band. This gives the normalized phospho-signal.
-
Step 2: To compare across conditions, further normalize all values to the vehicle control sample, which is set to 1 or 100%. This will clearly show the fold-change in phosphorylation induced by the inhibitor.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Weak or No Signal | Inactive pathway; Insufficient protein load; Suboptimal antibody concentration; Inactive HRP/substrate. | Confirm pathway activation with a positive control. Increase protein load. Optimize primary antibody concentration via titration. [21]Use fresh ECL substrate. |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Extend blocking time to 2 hours or increase BSA concentration. [21]Reduce primary/secondary antibody concentration. Increase the number and duration of wash steps. [21]Ensure the membrane never dries out. [21] |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation; Antibody concentration too high. | Validate antibody specificity using KO/KD lysates. [9]Ensure fresh protease/phosphatase inhibitors are used during lysis. [14]Titrate the primary antibody to find the optimal concentration that minimizes non-specific binding. [21] |
| Inconsistent Loading | Inaccurate protein quantification; Pipetting errors. | Be meticulous during protein quantification and sample loading. Use Total Protein Normalization (TPN) to correct for lane-to-lane loading variability. [6][8] |
Conclusion
Assessing downstream pathway inhibition via Western blot is a powerful and routine method in modern biological research. However, its power is directly proportional to the rigor with which it is performed. By embracing a "self-validating" experimental design that prioritizes appropriate controls, validated reagents, and robust normalization strategies, researchers can generate trustworthy, quantifiable, and publishable data. This guide provides the strategic framework and detailed protocols necessary to confidently assess the efficacy of targeted inhibitors and advance our understanding of cellular signaling in health and disease.
References
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Bio-Rad. (n.d.). Total Protein Normalization. Retrieved February 7, 2026, from [Link]
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Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved February 7, 2026, from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved February 7, 2026, from [Link]
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Gopal, S., & Ganesan, M. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls Publishing. Retrieved from [Link]
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Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Retrieved February 7, 2026, from [Link]
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Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]
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Dr. Protein. (2021, November 10). WESTERN BLOT NORMALISATION USING HOUSE-KEEPING GENE or TOTAL PROTEIN STAIN [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved February 7, 2026, from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved February 7, 2026, from [Link]
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Ju, Dr. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). Pressbooks. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 7, 2026, from [Link]
-
Rossi, F. M. V., et al. (2021). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry. Retrieved from [Link]
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Addgene. (2024, August 1). Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog. Retrieved from [Link]
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Eapen, S., et al. (2010). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Cellular Biochemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Verification of the downstream pathway by western blot. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2013, March 25). Which cell lysis buffer recipe is best for phosphorylated proteins?. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analyses revealed activation of the MAPK/ERK 1/2 and the Akt pathways. Retrieved February 7, 2026, from [Link]
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Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Retrieved February 7, 2026, from [Link]
-
Karanam, N. K., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease. Retrieved from [Link]
-
Bio-Rad. (2015, June 29). What's best? Housekeeping genes or total protein for Western blot loading controls. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved February 7, 2026, from [Link]
-
Wako Chemicals. (n.d.). Enrichment of Phosphorylated Proteins from Cell Lysate. Retrieved February 7, 2026, from [Link]
-
Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Retrieved February 7, 2026, from [Link]
-
LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]
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Humphrey, S. J., et al. (2019). Identification of Phosphorylated Proteins on a Global Scale. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Bio-Rad. (n.d.). Stripping and Reprobing. Retrieved February 7, 2026, from [Link]
-
Azure Biosystems. (2025, April 23). The Key to Consistent Western Blots: TotalStain Q for Reliable Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice. Retrieved February 7, 2026, from [Link]
-
Rockland Immunochemicals. (2021, November 22). Validating Antibodies for Western Blotting. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Protocol for Blot Reprobing / Stripping. Retrieved from [Link]
-
PubMed. (2023, February 22). PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. Retrieved from [Link]
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LI-COR Biosciences. (2020, January 31). From One Scientist to Another: Strategies for Primary Antibody Validation. Retrieved from [Link]
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PhosphoSolutions. (n.d.). Lysate Preparation Protocol for Western Blotting. Retrieved February 7, 2026, from [Link]
-
protocols.io. (n.d.). Antibody validation by Western Blot SOP #012. Retrieved from [Link]
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High-Precision Viability Profiling of Pyrazole Scaffolds: MTT & XTT Application Note
Executive Summary & Scientific Context
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] Their pharmacological versatility stems from their ability to act as bioisosteres for imidazole and carboxylate groups, allowing potent interactions with kinases and G-protein-coupled receptors (GPCRs).[1]
However, the physicochemical properties of pyrazoles—specifically their lipophilicity and nitrogen-rich electron density—introduce unique challenges in cytotoxicity testing. Standard protocols often fail due to compound precipitation during formazan solubilization or chemical interference where the pyrazole ring acts as a reducing agent, generating false-positive viability signals.[1]
This guide details a robust, self-validating workflow for determining the IC50 of pyrazole derivatives using tetrazolium-based assays (MTT and XTT), with specific modifications to mitigate scaffold-specific artifacts.
Assay Selection: The Decision Matrix
While both MTT and XTT measure mitochondrial dehydrogenase activity (a proxy for viability), their suitability differs based on the pyrazole derivative's solubility profile.[2]
| Feature | MTT Assay | XTT Assay | Recommendation for Pyrazoles |
| Readout Product | Insoluble purple formazan crystals | Water-soluble orange formazan | XTT is superior for high-throughput screening.[1] |
| Solubilization | Requires DMSO or Isopropanol | None required | MTT risks precipitating hydrophobic pyrazoles when DMSO is added to dissolve crystals.[1] |
| Sensitivity | Moderate | High (requires PMS electron coupler) | Use XTT for low-potency compounds requiring high concentrations.[1] |
| Cost | Low | High | Use MTT for routine IC50 confirmation; XTT for primary screening.[1] |
Pre-Analytical Validation (The "Trustworthiness" Pillar)
Before screening library compounds, you must validate the assay system against the solvent vehicle and the chemical scaffold itself.
A. The DMSO Tolerance Threshold
Pyrazoles are often poorly soluble in aqueous media, necessitating DMSO stock solutions.[1]
-
The Rule: The final DMSO concentration in the well must never exceed 0.5% (v/v) for robust cell lines (e.g., HeLa, A549) and 0.1% for sensitive primary cells.[1]
-
Validation: Run a "Vehicle Only" dose-response (0.1% to 2.0% DMSO) to define the Non-Observable Effect Level (NOEL) for your specific cell line.[1]
B. Chemical Interference Control (Cell-Free)
Certain electron-rich pyrazoles can non-enzymatically reduce tetrazolium salts, turning the media purple/orange even without live cells.[1]
-
Protocol: Incubate the highest concentration of your pyrazole (e.g., 100 µM) with MTT/XTT reagent in cell-free media.[1]
-
Pass Criteria: Absorbance must equal the media blank. If OD is elevated, the compound interferes; wash cells with PBS before adding MTT or switch to a non-redox assay (e.g., ATP-based).[1]
Visualizing the Workflow
The following diagram outlines the critical path, highlighting the "Stop/Go" decision points often missed in standard protocols.
Caption: Figure 1. Integrated workflow for pyrazole cytotoxicity testing. Note the critical solubility check prior to cell exposure to prevent micro-precipitation artifacts.
Detailed Protocol: MTT Assay for Pyrazoles
Reagents
-
MTT Stock: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in the dark.
-
Solubilization Buffer: 100% DMSO (molecular biology grade).[1]
-
Test Compounds: Pyrazole derivatives dissolved in DMSO (typically 10-50 mM stock).
Step-by-Step Methodology
Phase 1: Cell Seeding
-
Harvest cells in the exponential growth phase.[1]
-
Seed 5,000 to 10,000 cells/well in 100 µL of complete media into a 96-well plate.
-
Expert Tip: Leave the peripheral wells (edge wells) empty and fill with PBS to minimize the "Edge Effect" caused by evaporation, which skews data in long incubations.
-
-
Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.
Phase 2: Compound Treatment[1]
-
Prepare a 2X concentration working solution of the pyrazole in media.[1]
-
Why? Adding 100 µL of 2X drug to the existing 100 µL in the well is gentler on the monolayer than aspirating and replacing media.
-
-
Perform serial dilutions (e.g., 1:2 or 1:3). Ensure the DMSO concentration remains constant across all dilutions (e.g., normalize all wells to 0.5% DMSO).
-
Include controls:
-
Incubate for 48 or 72 hours.
Phase 3: The MTT Reaction
-
Add 20 µL of MTT stock (5 mg/mL) to each well (Final conc: ~0.45 mg/mL).
-
Incubate for 2–4 hours at 37°C.
-
Critical Step for Pyrazoles: Carefully aspirate the media without dislodging the crystals.
-
Note: If your pyrazole is highly lipophilic, it may have associated with the cell membrane.[1] Aspirating removes the drug, preventing it from interfering with the subsequent solubilization step.
-
-
Add 150 µL of DMSO to each well.
-
Agitate on a plate shaker for 10 minutes to solubilize crystals.
Phase 4: Data Acquisition
-
Measure absorbance at 570 nm .
-
Measure reference absorbance at 630 nm (subtracts background from plastic/fingerprints).[1]
Biological Mechanism
Understanding the mechanism is vital for troubleshooting. The assay relies on the reduction of the tetrazolium ring by NAD(P)H-dependent oxidoreductases.[3]
Caption: Figure 2.[1] Enzymatic reduction pathway. Note that metabolic inhibition (cytostasis) will lower the signal even if cells are not physically lysed.[1]
Data Analysis & Interpretation
Calculating Viability
IC50 Determination
Do not use linear regression. Dose-response curves for pyrazoles are typically sigmoidal.[1] Use software (GraphPad Prism, Origin) to fit the data to the four-parameter logistic (4PL) equation :
[1]-
X: Log of concentration.
-
Y: % Viability.
-
Top/Bottom: Plateaus of the curve.
Troubleshooting Pyrazole Artifacts
| Observation | Root Cause | Solution |
| High OD in "No Cell" wells | Chemical reduction of MTT by the pyrazole. | Switch to ATP-Glo assay or wash cells 2x with PBS before adding MTT.[1] |
| Precipitate visible after DMSO addition | Pyrazole is insoluble at high concentrations in the formazan solvent. | Use XTT (no solubilization step) or lower the max concentration.[1] |
| High variability between replicates | Pipetting error or evaporation (Edge Effect).[1] | Use multi-channel pipettes; fill edge wells with PBS.[1] |
References
-
Riss, T. L., et al. (2013).[1][4][5] Cell Viability Assays. Assay Guidance Manual. National Center for Advancing Translational Sciences.[1][5]
-
[Link]
-
-
Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1][6]
-
[Link]
-
-
Stockert, J. C., et al. (2012).[1] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796.[1]
-
[Link]
-
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Berridge, M. V., et al. (2005).[1] Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.[1]
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[Link]
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- Thermo Fisher Scientific.
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Flow cytometry analysis for apoptosis induction by pyrazole compounds
Application Note: Multiparametric Flow Cytometry Assessment of Apoptosis Induced by Novel Pyrazole Derivatives
Introduction & Scientific Context
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their potent inhibition of kinases (e.g., CDKs, Aurora kinases) and Bcl-2 family proteins. In oncology drug development, distinguishing whether a novel pyrazole compound induces apoptosis (programmed, non-inflammatory cell death) or necrosis (uncontrolled, inflammatory rupture) is a critical "Go/No-Go" decision point.
Many pyrazoles, such as Rimonabant or Celecoxib derivatives, trigger apoptosis via the intrinsic (mitochondrial) pathway . This mechanism involves the disruption of the mitochondrial membrane potential (
This Application Note provides a validated, multiparametric flow cytometry workflow to characterize this specific sequence of events. We move beyond simple viability counts to mechanistically validate the mode of action (MoA).
Mechanistic Pathway & Experimental Logic
To validate a pyrazole compound as a pro-apoptotic agent, we must interrogate three distinct checkpoints in the signaling cascade:
-
Upstream: Mitochondrial depolarization (Loss of
). -
Midstream: Activation of executioner Caspases (Caspase-3/7).
-
Downstream: Phosphatidylserine (PS) externalization and membrane permeability.
Figure 1: Pyrazole-Induced Apoptotic Signaling Pathway
The following diagram illustrates the intrinsic pathway targets often modulated by pyrazoles and the corresponding flow cytometry sensors.
Caption: The intrinsic apoptosis pathway targeted by pyrazoles. Dashed lines indicate the specific flow cytometry detection method for each biological event.
Experimental Protocols
Pre-Experimental Considerations (Expertise & Trustworthiness)
-
Solubility: Pyrazoles are often hydrophobic. Dissolve stock in DMSO. Ensure the final DMSO concentration in cell culture is <0.5% to avoid vehicle toxicity. Always include a "Vehicle Control" (Cells + Media + 0.5% DMSO).
-
Harvesting Adherent Cells: CRITICAL. Do not use harsh trypsinization (e.g., 0.25% Trypsin-EDTA for >5 mins) as it strips Phosphatidylserine (PS) and membrane proteins, causing false Annexin V negatives.
-
Recommendation: Use Accutase or Accumax for gentle detachment. If Trypsin is necessary, use 0.05% for minimal time and neutralize immediately with serum-rich media.
-
Protocol A: Mitochondrial Membrane Potential ( ) with JC-1
Rationale: This is often the earliest sign of pyrazole-induced apoptosis, occurring before PS exposure. JC-1 is a ratiometric dye: it forms red aggregates in healthy, polarized mitochondria and green monomers in depolarized (apoptotic) mitochondria.[1]
Materials:
-
JC-1 Dye (Stock: 1 mg/mL in DMSO).
-
Positive Control: FCCP (Uncoupler) or CCCP (50 µM).
-
Assay Buffer (PBS or HBSS).
Step-by-Step:
-
Treatment: Treat
cells/mL with the pyrazole compound for the desired timepoint (typically 6–24 hours). Include a Vehicle Control and an FCCP-treated positive control (add FCCP 30 mins prior to harvest). -
Harvest: Collect supernatant (floating cells) and adherent cells (using Accutase). Pool them to ensure late apoptotic cells are not lost.
-
Wash: Centrifuge (300 x g, 5 min) and resuspend in 500 µL warm media.
-
Staining: Add JC-1 to a final concentration of 2 µM.
-
Incubation: Incubate for 15–30 minutes at 37°C in the dark.
-
Note: Temperature is critical. Incubation at 4°C inhibits JC-1 aggregation.
-
-
Wash: Wash cells twice with warm PBS to remove background probe. Resuspend in 300 µL PBS.
Protocol B: Annexin V / Propidium Iodide (PI) Staining
Rationale: The "Gold Standard" for distinguishing Early Apoptosis (Annexin+/PI-) from Late Apoptosis/Necrosis (Annexin+/PI+).
Materials:
-
1X Annexin Binding Buffer (Must contain 2.5 mM CaCl
).
Step-by-Step:
-
Harvest: Collect cells (pool supernatant and detached cells) into a FACS tube.
-
Wash: Wash 1x with cold PBS.
-
Resuspend: Resuspend cells in 100 µL of 1X Annexin Binding Buffer .
-
Stain: Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate: 15 minutes at Room Temperature (RT) in the dark.
-
Final Volume: Add 400 µL of 1X Annexin Binding Buffer. Do not wash (washing removes equilibrium-bound Annexin).
-
Acquisition: Analyze within 1 hour.
-
FL1: Annexin V-FITC.
-
FL2/FL3: PI.
-
Protocol C: Active Caspase-3 (Intracellular Staining)
Rationale: Confirms the commitment to apoptosis. Requires fixation and permeabilization since the active epitope is cytosolic.
Materials:
-
Fixation/Permeabilization Kit (e.g., 4% PFA + Saponin/Tween, or commercial Fix/Perm buffers).
-
Anti-Active Caspase-3 Antibody (PE or APC conjugated).
Step-by-Step:
-
Harvest: Collect cells as described above.
-
Fixation: Resuspend pellet in 100 µL Fixation Buffer. Incubate 15 mins at RT.[3][9][10]
-
Wash: Wash with PBS + 1% BSA.
-
Permeabilization: Resuspend in 100 µL Permeabilization/Wash Buffer.
-
Stain: Add Anti-Active Caspase-3 antibody (titrate per manufacturer, usually 5 µL).
-
Incubate: 30 minutes at RT in the dark.
-
Wash: Wash 1x with Permeabilization Buffer.
-
Acquisition: Resuspend in PBS and analyze.
Data Analysis & Visualization
Experimental Workflow Overview
Caption: The multiparametric workflow ensures comprehensive validation of the apoptotic mechanism.
Interpretation of Results
| Population | Annexin V / PI Phenotype | JC-1 Phenotype | Active Caspase-3 |
| Viable Cells | Annexin V (-) / PI (-) | High Red / High Green (Aggregates) | Negative |
| Early Apoptosis | Annexin V (+) / PI (-) | Low Red / High Green (Monomers) | Positive |
| Late Apoptosis | Annexin V (+) / PI (+) | Low Red / Low Green | Positive |
| Necrosis | Annexin V (-) / PI (+) * | Low Red / Low Green | Negative |
*Note: Pure necrosis often shows PI+ immediately without Annexin V binding, but in vitro, necrotic cells eventually stain for Annexin V as the membrane ruptures completely.
Troubleshooting (Expert Insights)
-
Sample Clogging: Pyrazole-treated cells often form sticky clumps due to DNA release from late apoptotic cells. Solution: Filter samples through a 35–50 µm nylon mesh immediately before running on the cytometer.
-
Compensation Issues: JC-1 is very bright. Ensure you run single-color controls (cells with only JC-1, but depolarized with FCCP for the green control, and healthy for the red control) to set compensation correctly, although ratiometric analysis often bypasses strict compensation needs if calculating a derived parameter (Red/Green ratio).
-
False Positives in Annexin V: If using trypsin, cells may show 10–15% Annexin V positivity in the control group. Solution: Switch to Accutase and ensure the Binding Buffer contains Calcium.
References
-
Mechanism of Pyrazoles
- Annexin V Protocol Standards
- Mitochondrial Assay (JC-1)
-
Caspase-3 Detection
Sources
- 1. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. kumc.edu [kumc.edu]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Flow cytometric detection of activated caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Techniques for Measuring Compound Solubility in Biological Buffers
Abstract & Strategic Context
Solubility is not a single number; it is a context-dependent physicochemical property that dictates a drug's fate. In drug discovery, the "Solubility Cliff" remains a primary cause of attrition. Poor solubility masks potency in bioassays, causes erratic pharmacokinetics (PK), and complicates formulation.
This guide moves beyond basic definitions to provide actionable, high-integrity protocols for the two dominant methodologies: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for lead optimization and regulatory filing).
The Strategic Decision Matrix
Before initiating wet-lab work, select the methodology that aligns with your development stage.
Figure 1: Decision matrix for selecting the appropriate solubility assay based on development phase.
Core Concepts: Kinetic vs. Thermodynamic[1][2][3]
Understanding the physicochemical distinction is critical for data interpretation.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Pre-dissolved DMSO Stock solution.[1] | Solid crystalline powder (or amorphous).[2][1] |
| State | Metastable (often supersaturated). | Equilibrium (saturated). |
| Throughput | High (96/384-well plates).[3] | Low to Medium. |
| Biological Relevance | Low (mimics assay conditions).[4] | High (mimics GI tract/bloodstream). |
| Common Artifact | "Crash out" precipitation; false highs due to supersaturation. | Polymorph conversion; pH drift. |
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Objective: Determine the concentration at which a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer. This mimics the conditions of in vitro bioassays.
Principle
Nephelometry measures forward light scattering caused by suspended particles.[5][6][7] As the compound precipitates, turbidity increases, and light scattering (measured in Relative Nephelometric Units, RNU) spikes.
Materials
-
Instrument: Microplate Nephelometer (e.g., BMG Labtech NEPHELOstar).[3]
-
Plates: 96-well clear, flat-bottom UV-transparent plates.
-
Buffer: PBS pH 7.4 (or assay-specific buffer).
-
Compound: 10 mM DMSO stock.
Step-by-Step Workflow
-
Preparation of Buffer Plate:
-
Dispense 190 µL of buffer (e.g., PBS) into columns 1–10 of the microplate.
-
Expert Insight: Ensure buffer is filtered (0.22 µm) to remove dust, which causes background noise in nephelometry.
-
-
Compound Spiking (The "Crash" Step):
-
Add 10 µL of the compound DMSO stock to the first well (Total Vol: 200 µL, 5% DMSO).
-
Perform serial dilutions if determining a range, or a single-point "solubility limit" test.
-
Critical Control: Include a Solvent Blank (Buffer + DMSO only) to establish the baseline RNU.
-
-
Incubation:
-
Seal plate and shake at 600 rpm for 90 minutes at room temperature.
-
Why? Kinetic precipitation is time-dependent. Reading too early misses slow crystallizers.
-
-
Measurement:
-
Remove seal. Check for bubbles (pop with a needle or centrifuge briefly at 500 x g).
-
Measure Light Scattering (Focus height is critical; adjust via instrument software).
-
-
Data Analysis:
-
Plot Concentration (X) vs. RNU (Y).
-
Solubility Limit = The concentration where RNU signal exceeds the Solvent Blank + 3 Standard Deviations (3σ).
-
Protocol B: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the absolute equilibrium solubility of a compound in a specific medium. This is the Gold Standard for BCS classification and formulation.
Principle
Excess solid compound is agitated in a buffer until equilibrium is reached between the solid and dissolved phases. The saturated solution is separated and quantified via HPLC-UV or LC-MS/MS.
Workflow Visualization
Figure 2: The Shake-Flask Workflow. Note the critical pH check at the end of the experiment.
Detailed Protocol
1. Sample Preparation
-
Weigh 1–2 mg of solid compound into a 1.5 mL glass vial.
-
Rule of Thumb: Add enough solid to ensure undissolved material remains at the end. If the solution is clear after addition, the result is invalid (you merely measured the dose, not the solubility).
2. Buffer Addition & Biorelevant Media
-
Add 500 µL of the chosen medium.
-
Standard Buffers: PBS (pH 7.4), Citrate (pH 3.0).
-
Biorelevant Media (Critical for Oral Drugs):
-
FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5, contains Taurocholate (3 mM) and Lecithin (0.75 mM). Simulates the fasted small intestine.[8][9]
-
FeSSIF (Fed State): pH 5.0, higher lipid/bile salt content. Simulates the fed gut.[8][9]
-
Preparation: Use commercial powders (e.g., SIF Powder from Biorelevant.com) for reproducibility.
-
3. Equilibration
-
Place vials in a rotator or thermomixer.
-
Conditions: 37°C (body temperature) for 24 to 72 hours .
-
Why 72h? Some stable polymorphs take days to form. A 2-hour read may measure a metastable (higher solubility) form that will eventually precipitate.
4. Phase Separation (The High-Risk Step)
Separating the liquid from the solid without altering the equilibrium is difficult.
-
Method A: Centrifugation (Preferred): Spin at 15,000 rpm for 20 mins at 37°C. (Temperature control is vital; cooling causes precipitation).
-
Method B: Filtration: Use PVDF or PTFE 0.22 µm syringe filters.
-
Warning:Filter Adsorption . Saturate the filter by discarding the first 200 µL of filtrate.
-
5. Analysis
-
Dilute the supernatant/filtrate with mobile phase (usually Acetonitrile/Water) to bring it into the linear range of the detector.
-
Calculation:
Critical Parameters & Troubleshooting
| Issue | Cause | Mitigation Strategy |
| pH Shift | Ionizable compounds (salts) can buffer the solution, shifting the pH away from the target. | Measure pH at the END of the experiment. If pH shifted >0.2 units, adjust buffer capacity or report solubility "at final pH." |
| Filter Adsorption | Lipophilic drugs bind to filter membranes, yielding false low results. | Use Low-binding filters (Regenerated Cellulose) and discard the first 20% of filtrate. |
| Nanoparticles | Small particles pass through filters/remain in supernatant, scattering light in UV (false high). | Check UV spectrum for "light scattering tail" (baseline lift). Use ultracentrifugation. |
| Hydrolysis | Compound degrades during the 24h incubation. | Check peak purity on HPLC. If degradation >10%, thermodynamic solubility cannot be accurately determined; rely on kinetic data. |
References
-
US Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. (2021). Defines "High Solubility" and regulatory requirements.
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.[11][4] Explains the industrial application of both methods in DMPK.
-
Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Preparation Guide. Standard protocols for preparing biorelevant media.
-
Enamine. Shake-Flask Aqueous Solubility Assay. Detailed protocols for equilibrium solubility.
-
BMG Labtech. Nephelometry: Principle and Applications. Technical notes on light scattering physics for solubility screening.
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Nephelometry: Principle, Types & Applications Explained [vedantu.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. scribd.com [scribd.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing the common challenge of poor aqueous solubility of pyrazole-based compounds. Our goal is to move beyond simple instructions and provide a framework for rational decision-making in your experimental design.
Section 1: Understanding the "Why" - Root Causes of Poor Pyrazole Solubility
This section addresses the fundamental chemical principles that often lead to solubility issues with pyrazole derivatives.
Q1: I've synthesized a novel pyrazole derivative, but it keeps precipitating out of my standard phosphate-buffered saline (PBS). Why is this happening?
A1: This is a frequent and frustrating issue rooted in the inherent physicochemical properties of the pyrazole scaffold and its derivatives. The primary reasons for poor aqueous solubility are:
-
Molecular Lipophilicity: The parent pyrazole ring has a degree of non-polar character, making it less favorable for interactions with polar water molecules.[1] In drug discovery, pyrazole scaffolds are often functionalized with lipophilic (greasy) substituents to enhance binding to biological targets, which are themselves often hydrophobic. This molecular design inherently drives down aqueous solubility.[2][3]
-
High Crystal Lattice Energy: In the solid state, pyrazole compounds can be tightly packed into a stable crystal lattice. This stability comes from strong intermolecular forces like hydrogen bonding (via the pyrazole N-H) and π-π stacking between the aromatic rings.[4] For the compound to dissolve, the solvent (water) molecules must provide enough energy to overcome this crystal lattice energy. If the energy of solvation is less than the lattice energy, the compound will remain a solid.
-
Lack of Ionizable Groups: If your pyrazole derivative does not have acidic or basic functional groups, its solubility will not be significantly influenced by changes in pH, removing one of the most powerful tools for solubility enhancement.
Q2: How do the specific substituents on my pyrazole ring affect its solubility?
A2: The substituents are arguably the most critical factor. Their influence can be understood through these principles:
-
Polar vs. Non-Polar Groups: The addition of non-polar, hydrocarbon-rich groups (e.g., phenyl, tert-butyl, long alkyl chains) will almost always decrease aqueous solubility. Conversely, incorporating polar groups capable of hydrogen bonding with water (e.g., hydroxyls, amines, carboxylic acids) can enhance it.[4]
-
Ionization State (pKa): The presence of ionizable groups is a key determinant. A basic nitrogen atom or an acidic group (like a carboxylic acid or a sufficiently acidic N-H) means the compound's charge state can be manipulated with pH. The ionized (salt) form of a compound is typically orders of magnitude more soluble in water than its neutral form.[5]
-
Molecular Weight and Shape: As molecules become larger and more complex, they often become more difficult to solvate, which can negatively impact solubility.[2]
Section 2: A Logical Troubleshooting Workflow
When encountering a solubility problem, a systematic approach is more effective than random screening. The following workflow guides you from initial observation to a viable solution.
Caption: A step-by-step decision tree for troubleshooting pyrazole solubility.
Section 3: In-Depth Protocols & Methodologies
This section provides detailed, self-validating protocols for the key strategies outlined in the workflow.
Mechanism of Action Overview
Before diving into protocols, it's crucial to understand how these methods work.
Caption: Primary mechanisms for enhancing aqueous solubility.
Protocol 1: Systematic pH Adjustment
This is the most potent method for ionizable compounds and should always be the first approach if applicable.
Objective: To convert a weakly acidic or basic pyrazole into its more soluble salt form.
Methodology:
-
Determine pKa: Obtain an experimental or predicted pKa value for your compound. For a base, this is the pKa of its conjugate acid. For an acid, it is the pKa of the acidic proton.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) that span a range of pH values around the pKa. A good starting point is pKa ± 2 pH units.
-
Solubility Test: a. Add a known excess amount of your solid pyrazole compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. b. Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid. d. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the final measured pH of each supernatant. You should observe a significant increase in solubility as you move to pH values above the pKa for an acid or below the pKa for a base.
-
Self-Validation (Control): Perform the same experiment in deionized water to establish the compound's intrinsic solubility (S₀). The solubility in the optimized buffer should be significantly higher.
Protocol 2: Co-solvent Titration for Stock Solutions
This is the most common method for non-ionizable compounds or when pH adjustment is insufficient.
Objective: To create a homogenous, concentrated stock solution in a water-miscible organic solvent that can be diluted into an aqueous buffer without precipitation.
Methodology:
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO) as it is a powerful and widely used solvent. Other options include ethanol, methanol, or N,N-Dimethylformamide (DMF).[6]
-
Prepare Max Concentration Stock: Dissolve the maximum possible amount of your pyrazole compound in your chosen organic solvent to create a clear, concentrated stock solution (e.g., 10-50 mM).
-
Aqueous Compatibility Test: a. Set up a series of tubes containing your final aqueous assay buffer. b. Add a small aliquot of your concentrated organic stock to the first tube to achieve the highest desired final concentration (e.g., a 1:100 dilution for a 1% final organic solvent concentration). c. Vortex immediately and observe for any signs of precipitation (cloudiness, Tyndall effect) over 30-60 minutes. d. If it remains clear, this concentration is viable. If it precipitates, repeat the test with a more dilute starting stock or a lower final concentration.
-
Self-Validation (Control): Prepare a "vehicle control" by performing the same dilution with the pure organic solvent (e.g., 1% DMSO in buffer) without your compound. This is critical for testing the effect of the co-solvent on your downstream biological assay.
| Co-Solvent | Typical Max % in Cell-Based Assays | Notes |
| DMSO | 0.1% - 0.5% | Can be toxic to some cell lines at >0.5%. Powerful solvent. |
| Ethanol | 0.5% - 1.0% | Generally less toxic than DMSO but also a less potent solvent. |
| PEG 400 | 1.0% - 5.0% | Can also act as a solubilizer. Higher viscosity. |
| Methanol | < 0.1% | Generally avoided in cell-based assays due to toxicity.[6] |
Protocol 3: Screening for Effective Solubilizing Excipients
When co-solvents fail or are incompatible with your assay, excipients like cyclodextrins or surfactants are the next logical step.
Objective: To identify an excipient and its optimal concentration to form a stable aqueous formulation through complexation or micellar encapsulation.
Methodology:
-
Excipient Selection:
-
Cyclodextrins: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used and has a good safety profile.[7]
-
Surfactants: Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20, as they are generally less disruptive to biological systems than ionic surfactants.
-
-
Prepare Excipient Stock Solutions: Prepare concentrated aqueous stocks of your chosen excipients (e.g., 20% w/v HP-β-CD; 5% w/v Polysorbate 80).
-
Phase Solubility Study (Simplified): a. Create a series of dilutions of your excipient stock in your assay buffer. b. Add an excess of your solid pyrazole compound to each tube. c. As in Protocol 1, shake to equilibrium (24h), centrifuge, and measure the concentration in the supernatant.
-
Analysis: Plot the pyrazole solubility against the excipient concentration. A linear increase suggests the formation of a soluble complex. This helps identify the most effective agent and the concentration range needed.
-
Self-Validation (Control): As with co-solvents, always run a vehicle control with the excipient alone at the final working concentration to ensure it doesn't interfere with your assay.
| Excipient Class | Example | Typical Starting Concentration | Mechanism |
| Cyclodextrin | HP-β-CD | 1% - 10% (w/v) | Inclusion Complexation[8][9] |
| Non-ionic Surfactant | Polysorbate 80 | 0.1% - 2% (w/v) | Micellar Encapsulation[10][11] |
Section 4: Advanced Strategies & Considerations
Q: I've seen the term "solid dispersion" used for solubility enhancement. What is it and when is it relevant?
A: A solid dispersion is a formulation where the poorly soluble drug (your pyrazole) is dispersed within a hydrophilic solid carrier or matrix (like polyethylene glycol or polyvinylpyrrolidone).[12][13][14] This is primarily a strategy for solid oral dosage forms (pills and capsules). The key mechanisms that enhance solubility upon administration are:
-
Reduced Particle Size: The drug is dispersed on a molecular or near-molecular level.
-
Amorphous State: The crystalline structure of the drug is often broken, eliminating the lattice energy barrier to dissolution.
-
Enhanced Wettability: The hydrophilic carrier helps water penetrate and dissolve the drug.
This technique is typically employed during later-stage drug development and is less relevant for preparing simple buffer solutions for in-vitro screening, but it is a powerful tool for improving oral bioavailability.[15]
Section 5: Frequently Asked Questions (FAQs)
Q: My compound is fully dissolved in 100% DMSO, but it immediately precipitates when I add it to my cell culture media. What's the best first step?
A: This is a classic sign of exceeding the aqueous solubility limit upon dilution. The DMSO keeps it in solution, but the bulk aqueous environment can't. First Step: Lower the final concentration. Try a 10-fold or 100-fold lower final concentration. If it still precipitates, you need to either decrease the concentration further or move to the excipient screening protocol (Protocol 3), as the intrinsic aqueous solubility is too low for a simple co-solvent approach at your desired concentration.
Q: How do I choose between pH adjustment, co-solvents, or excipients?
A: Follow the logical workflow in Section 2.
-
Always check for an ionizable group first. If present, pH adjustment is the most efficient and "cleanest" method.
-
If not ionizable or pH fails, the co-solvent method is the next simplest and most common approach for in-vitro assays.
-
If co-solvents fail or interfere with your assay, then move to the more complex but powerful excipient screening.
Q: Will these solubilizing agents interfere with my biological assay?
A: Absolutely, they can. This is why vehicle controls are non-negotiable .
-
DMSO can induce cellular stress or differentiation and can be a direct inhibitor of some enzymes.[6]
-
Surfactants can lyse cell membranes at high concentrations and interfere with protein-based assays.
-
Cyclodextrins can extract cholesterol from cell membranes, which can impact signaling pathways. You must run a control containing the exact same concentration of buffer, co-solvent, and/or excipient as your test article to ensure that any observed biological effect is from your pyrazole compound and not the formulation itself.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
Lee, S. H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1049-1056. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4546-4554. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
-
NSA. (n.d.). An Approach to Enhance Drug Solubility. Retrieved from [Link]
-
YouTube. (2023, June 24). Solubility and Bioavailability Enhancement Techniques. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
MDPI. (2024, February 6). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. Retrieved from [Link]
-
ResearchGate. (2024, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
Blog. (2023, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (2022, October 10). Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content? Retrieved from [Link]
-
ResearchGate. (2020, March 14). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]
-
Beilstein Journals. (2017, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Springer. (2016, December 20). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]
-
Semantic Scholar. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]
-
MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
ResearchGate. (2022, August 7). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2023, December 18). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. veranova.com [veranova.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. jddtonline.info [jddtonline.info]
- 15. japer.in [japer.in]
Stability of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine in DMSO solution
Technical Support Center: 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
A Guide to Ensuring Solution Stability and Experimental Reproducibility
Introduction: Welcome to the technical support guide for 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine. This document is designed for our partners in research and drug development. In our experience, inconsistent experimental outcomes with small molecules often trace back to issues with stock solution stability. Dimethyl sulfoxide (DMSO) is an exceptional solvent, but its unique properties require specific handling procedures to maintain the integrity of the dissolved compound. This guide provides field-proven insights and troubleshooting protocols to ensure your experimental results are both accurate and reproducible. We will explore the causality behind common stability issues and provide self-validating workflows to proactively manage them.
Compound at a Glance
// Connections N1 -- N2 [lhead=cluster_pyrazole, ltail=cluster_piperidine]; pz3 -- ph1 [lhead=cluster_phenyl]; ph4 -- Cl;
// Invisible nodes for structure p1 [pos="0,1!", label=""]; p2 [pos="1,1.5!", label=""]; p3 [pos="2,1!", label=""]; p4 [pos="2,0!", label=""]; p5 [pos="1,-0.5!", label=""]; N1 [pos="0,0!", label="N"]; N2 [pos="-1,-0.5!", label="N"]; N3 [pos="-1,0.5!", label="N"]; pz1 [pos="-2,0.5!", label=""]; pz2 [pos="-2.5,-0.25!", label=""]; pz3 [pos="-2,-1!", label=""]; ph1 [pos="-2.5,-2!", label=""]; ph2 [pos="-3.5,-2!", label=""]; ph3 [pos="-4,-1!", label=""]; ph4 [pos="-3.5,0!", label="Cl"]; ph5 [pos="-2.5,0!", label=""]; ph6 [pos="-2,-1!", label=""]; Cl [pos="-4.5,0!", label="Cl"];
// Dummy edges to enforce positions - this part is tricky in dot and might need manual layout or a different tool for perfect chemistry drawings. // The above structure is a logical representation. // Let's try a simpler, more abstract representation suitable for dot. compound [label="", shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for a proper chemical structure image if dot is insufficient. // For this exercise, I will generate a simplified DOT representation.
graph [layout=neato]; node [shape=plaintext, fontname="Arial", fontsize=12];
// Piperidine Ring N_pip [label="NH", pos="0,0!"]; C1_pip [label="CH2", pos="-1,0.866!"]; C2_pip [label="CH2", pos="-1,2.598!"]; C3_pip [label="CH2", pos="0,3.464!"]; C4_pip [label="CH", pos="1,2.598!"]; C5_pip [label="CH2", pos="1,0.866!"]; edge [color="#202124"]; N_pip -- C1_pip -- C2_pip -- C3_pip -- C4_pip -- C5_pip -- N_pip;
// Pyrazole link N_pz1 [label="N", pos="2,3.464!"]; C4_pip -- N_pz1;
// Pyrazole Ring N_pz2 [label="N", pos="3,4.33!"]; C_pz3 [label="C", pos="4,3.464!"]; C_pz4 [label="C", pos="3.5,2.1!"]; C_pz5 [label="CH", pos="2.5,2.1!"]; N_pz1 -- N_pz2 -- C_pz3 -- C_pz4 -- C_pz5 -- N_pz1;
// Chlorophenyl Ring C_ph1 [label="C", pos="5,4.33!"]; C_ph2 [label="CH", pos="6,5.196!"]; C_ph3 [label="CH", pos="7,4.33!"]; C_ph4 [label="C", pos="7,2.598!"]; C_ph5 [label="CH", pos="6,1.732!"]; C_ph6 [label="CH", pos="5,2.598!"]; Cl [label="Cl", pos="8,1.732!"]; C_pz3 -- C_ph1; C_ph1 -- C_ph2 -- C_ph3 -- C_ph4 -- C_ph5 -- C_ph6 -- C_ph1; C_ph4 -- Cl; } Caption: Structure of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for my DMSO stock solution?
A: To maximize the shelf-life of your stock solution, we recommend adhering to the following conditions. The primary goals are to limit exposure to water, light, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO (≥99.9%) | DMSO is highly hygroscopic; absorbed water can facilitate hydrolytic degradation of the compound.[1][2][3] |
| Temperature | -80°C for long-term storage (>1 month) -20°C for short-term storage (<1 month) | Lower temperatures drastically slow the rate of chemical degradation.[4] |
| Container | Amber glass vials with PTFE-lined caps or high-quality polypropylene tubes. | Protects against photodegradation and prevents leaching or adsorption associated with lower-grade plastics.[3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) if possible. | While water is a greater concern than oxygen for many compounds, an inert atmosphere minimizes the risk of oxidation.[2][3] |
| Aliquoting | Prepare single-use aliquots. | This is the most critical step to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[5][6] |
Q2: How long can I expect my stock solution to be stable?
A: Stability is compound-specific and highly dependent on storage conditions. General studies on large compound libraries provide a useful framework:
-
At 4°C in "wet" DMSO (e.g., 90/10 DMSO/water): Approximately 85% of compounds remain stable for up to 2 years.[7][8]
-
At room temperature (~22°C): Stability drops significantly. One study showed that the probability of observing a compound was 83% after 6 months, falling to just 52% after one year.[8]
-
At -20°C or -80°C: When prepared with anhydrous DMSO and stored in properly sealed aliquots, the compound is expected to be stable for at least 6 months to a year.[4] However, we strongly recommend a self-validating approach by re-analyzing the stock purity after 6 months or if assay results become inconsistent.
Q3: Why is using anhydrous DMSO so critical?
A: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO can be detrimental for two primary reasons:
-
Direct Hydrolysis: Water can act as a reactant, potentially leading to the hydrolytic cleavage of susceptible functional groups. While the pyrazole ring is generally stable, absorbed water can facilitate degradation pathways that would not otherwise occur.[9]
-
Altered Solubility: For many organic compounds, their solubility decreases as the water content in DMSO increases. This can lead to precipitation, especially upon freezing and thawing, effectively lowering the concentration of your stock solution.[5][10] Studies have shown that water is a more significant factor in causing compound loss than oxygen.[2][3]
Q4: How many times can I freeze-thaw an aliquot?
A: Ideally, zero. Each freeze-thaw cycle presents a risk. The primary danger is not always immediate chemical degradation, but rather precipitation.[5][6] As the DMSO solution freezes, the compound's solubility decreases, which can initiate the formation of micro-precipitates. Upon thawing, these precipitates may not fully redissolve, leading to a lower effective concentration in your solution.[5] While some studies show minimal degradation after several cycles when handled perfectly, the risk of precipitation is significant and difficult to control.[2][3] Aliquoting into single-use volumes is the most effective strategy to mitigate this.
Troubleshooting Guide
Problem: My assay results are inconsistent or show a progressive loss of compound activity.
This is a classic sign of a compromised stock solution. The root cause is typically either chemical degradation (the compound is changing) or physical loss (the compound is precipitating or adsorbing).
Potential Degradation Pathways
If new peaks are observed in your analysis, they are likely degradants.[11] Based on the structure of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine, potential (though not necessarily common) degradation pathways include:
| Pathway | Description | Potential Cause |
| Piperidine Oxidation | The piperidine ring, being a saturated amine, is susceptible to oxidation. This could potentially lead to the formation of N-oxides or ring-opened products under specific conditions.[12] | Exposure to atmospheric oxygen over long periods, presence of oxidizing contaminants. |
| Pyrazole Ring Cleavage | While aromatic heterocycles like pyrazole are generally robust, harsh conditions (e.g., strong acids/bases, high heat) could theoretically lead to ring cleavage. This is highly unlikely under standard storage conditions but could be a factor in forced degradation studies.[13] | Contamination with acidic or basic impurities, excessive heat. |
| Hydrolysis | If significant water is present, it could potentially participate in hydrolytic reactions, although there are no exceptionally labile groups (like esters or amides) in the core structure. | Improperly dried DMSO, repeated exposure to humid air. |
Protocols & Best Practices
Protocol 1: Preparation of a Standard 10 mM Stock Solution
-
Pre-Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine into a new, appropriately sized amber glass vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For example, to prepare a 10 mM solution from 5 mg of compound (MW = 313.82 g/mol ), you would add 1.593 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex for 30 seconds. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to ensure no particulates remain.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in properly labeled, high-quality polypropylene tubes or amber glass vials.
-
Storage: Store the aliquots promptly at -80°C.
Protocol 2: Recommended Workflow for a Stability Assessment
This protocol is essential for validating the long-term integrity of your compound stock.
General Purpose HPLC-UV Method (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or optimal wavelength for the compound).
-
Analysis: Calculate purity as (Peak Area of Parent) / (Total Peak Area) x 100. A loss of purity >5% is typically considered significant.
References
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab? [Online] Available at: [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Online] Available at: [Link]
-
Lipinski, C. (2002). Issues in Compound Storage in DMSO. Presentation. [Online] Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Online] Available at: [Link]
-
Semantic Scholar. Corpus ID: 38240569 - Studies on Repository Compound Stability in DMSO under Various Conditions. [Online] Available at: [Link]
-
MDPI. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Online] Available at: [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Online] Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Online] Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Online] Available at: [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. [Online] Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Online] Available at: [Link]
-
PMC. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Online] Available at: [Link]
-
PMC. (2019). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Online] Available at: [Link]
-
ResearchGate. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Online] Available at: [Link]
-
ACS Publications. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Online] Available at: [Link]
-
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. ziath.com [ziath.com]
- 6. ziath.com [ziath.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrazole-Based Compound Interference
Subject: Diagnostic & Mitigation Strategies for Pyrazole Scaffold Interference in Biochemical Assays From: Dr. Alex V., Senior Application Scientist To: Research & Development Teams
Introduction
Pyrazole scaffolds are "privileged structures" in drug discovery, forming the core of FDA-approved kinase inhibitors like Crizotinib, Ruxolitinib, and Avapritinib [1, 2].[1] However, their physicochemical properties—specifically their conjugated
This guide addresses the three most common interference mechanisms specific to pyrazoles: Optical Interference (Fluorescence/Quenching) , Colloidal Aggregation , and Metal Chelation .
Visual Diagnostic Workflow
Use this decision tree to rapidly triage aberrant data associated with pyrazole compounds.
Figure 1: Triage logic for identifying the root cause of assay interference.
Category 1: Optical Interference (Fluorescence & Quenching)
The Mechanism
Many pyrazole derivatives possess extended conjugated
Q: How do I distinguish between compound autofluorescence and true inhibition?
A: If your raw fluorescence units (RFU) increase with compound concentration (in a "gain-of-signal" assay) or fail to decrease (in a "loss-of-signal" assay), suspect autofluorescence.
Protocol: Spectral Scanning & Correction
Objective: Quantify the compound's intrinsic optical properties.
-
Preparation: Dilute the test compound to
and in the assay buffer (ensure DMSO concentration matches the assay, typically <1%). -
Blanking: Prepare a buffer-only control.
-
Scan: Using a monochromator-based plate reader, perform an emission scan (Excitation: matching your assay probe; Emission: range +100nm).
-
Analysis:
-
Autofluorescence: Significant peaks in the emission channel.
-
IFE (Absorbance): Measure Absorbance (OD) at the assay's excitation wavelength. If
, the compound is absorbing excitation light, artificially lowering the signal [4].
-
Mitigation:
-
Switch Readout: Move to Red-shifted dyes (e.g., Alexa Fluor 647) or Time-Resolved FRET (TR-FRET). TR-FRET introduces a time delay (
) before measurement, allowing short-lived small molecule fluorescence to decay while the lanthanide signal persists.
Category 2: Colloidal Aggregation
The Mechanism
Pyrazoles are often hydrophobic. At micromolar concentrations, they can self-associate into colloidal particles. These colloids sequester enzymes on their surface, causing non-specific inhibition. This is the most common cause of "false positives" in kinase assays [5, 6].
Q: My IC50 curve is extremely steep (Hill slope > 2). Is this aggregation?
A: Likely, yes. A Hill slope significantly greater than 1.0 (often >2 or 3) suggests a phase transition (critical aggregation concentration) rather than 1:1 binding.
Protocol: Detergent Sensitivity Test
Objective: Disrupt promiscuous aggregates using non-ionic detergents.
| Component | Standard Condition | Detergent Condition |
| Buffer | Standard Assay Buffer | Standard + 0.01% - 0.1% Triton X-100 |
| Enzyme | [Final] | [Final] |
| Compound | Serial Dilution | Serial Dilution |
Steps:
-
Run the dose-response curve in parallel: one plate with standard buffer, one with freshly prepared Triton X-100 (or Tween-80).
-
Interpretation:
-
True Inhibitor:
remains unchanged. -
Aggregator: Potency is lost (IC50 shifts right by >10-fold) or disappears entirely in the presence of detergent. Detergents break up the colloids, releasing the sequestered enzyme [5].
-
Category 3: Metal Chelation[2]
The Mechanism
The nitrogen atoms in the pyrazole ring (specifically
Q: Why does my compound potency drop when I change buffer lots?
A: It may be due to varying trace metal concentrations. If the compound is a chelator, its apparent potency depends on the competition between the enzyme and the compound for the metal ion.
Protocol: Metal Supplementation Assay
Objective: Determine if inhibition is competitive with the metal cofactor.
Steps:
-
Determine the
of the metal cofactor for your enzyme (if not known). -
Run the compound dose-response at two distinct metal concentrations:
-
Condition A: Metal concentration at
. -
Condition B: Metal concentration at
(or near saturation).
-
-
Analysis:
-
Chelator: The
will shift significantly (potency decreases) as metal concentration increases. The excess metal saturates the chelator, restoring enzyme activity. -
Specific Inhibitor: The
should remain relatively stable (unless the binding site is strictly metal-dependent).
-
Summary of Interference Signatures
| Interference Type | Hill Slope | Effect of Detergent | Effect of Red-Shifted Dye | Effect of Metal Increase |
| True Inhibitor | ~1.0 | None | None | None |
| Aggregator | > 2.0 | Loss of Potency | None | None |
| Autofluorescence | Variable | None | Signal Corrected | None |
| Chelator | ~1.0 | None | None | Loss of Potency |
References
-
Fabbrizi, L. (2023).[2][3] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11356. Link
-
Sunitha, T., et al. (2025).[4] Pyrazole Scaffolds: A Promising Frontier in Drug Discovery.[4] Journal of Medicinal Chemistry. Link
-
Simeon, R., et al. (2015). Interference with Fluorescence and Absorbance.[5][6][7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Auld, D. S., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates. Analytical Chemistry, 94(20), 7179–7187. Link
-
Jadhav, A., et al. (2017).[8] Assay Interference by Aggregation.[8][9][10] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Feng, B. Y., et al. (2026). Addressing Compound Reactivity and Aggregation Assay Interferences.[8][10] National Institutes of Health Assay Guidance Manual. Link
-
Halcrow, M. A. (2025). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate.[10] Link
-
Elsherif, K. M., et al. (2021).[1][2] Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies. Arab Journal of Chemical and Environmental Research, 8(2), 236-246. Link
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mocedes.org [mocedes.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Common pitfalls in the scale-up of pyrazole derivative synthesis
Topic: Common Pitfalls in the Scale-Up of Pyrazole Derivative Synthesis Content Type: Technical Support Center Guide (Q&A Format) Audience: Process Chemists, Drug Development Scientists, Scale-up Engineers[1]
Welcome to the Advanced Process Chemistry Support Hub. Your Reference Ticket: #PYR-SCALE-2024
Executive Summary: Scaling up pyrazole synthesis—particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or 1,3-dipolar cycloadditions—presents a unique triad of challenges: regiochemical ambiguity , energetic hazards , and genotoxic impurity control . This guide moves beyond standard textbook protocols to address the specific failure modes encountered when transitioning from gram-scale discovery to kilogram-scale process development.
Module 1: Regioselectivity Control (The Isomer Trap)
Context: The reaction of a monosubstituted hydrazine with a non-symmetric 1,3-dicarbonyl often yields a mixture of 1,3- and 1,5-substituted pyrazoles. In discovery chemistry, chromatographic separation is acceptable. At scale, a 10:1 mixture is a process failure requiring expensive remediation.
Q1: My Knorr reaction yields a 60:40 mixture of isomers at 100g scale, despite good selectivity at 1g. Why did the selectivity erode?
A: The erosion of selectivity upon scale-up is often thermodynamic, driven by extended heating times and slower mixing.
-
Mechanism: The reaction proceeds via two competing pathways: initial attack of the hydrazine substituted nitrogen on the ketone (leading to one isomer) vs. the unsubstituted nitrogen (leading to the other).
-
The Pitfall: At small scale, rapid mixing and precise temperature control often favor the kinetic product. At large scale, localized hot spots and longer dosing times allow the system to equilibrate to the thermodynamic mixture, or favor the attack at the most electrophilic carbonyl which might not be the desired pathway.
-
The Fix:
-
Switch Solvents: Move from ethanol to fluorinated alcohols (e.g., 2,2,2-trifluoroethanol [TFE] or hexafluoroisopropanol [HFIP]). These solvents activate the carbonyl via hydrogen bonding, often dramatically enhancing regioselectivity (up to 98:2) by altering the hardness/softness of the electrophilic centers [1].
-
Control pH: The protonation state of the hydrazine determines which nitrogen is nucleophilic. Running the reaction in acetic acid vs. neutral ethanol can flip the major isomer.
-
Q2: How do I predict which isomer will form?
A: Use the "Electronic vs. Steric" heuristic, but validate with 2D-NMR (NOESY/HMBC).
-
Rule of Thumb: The more nucleophilic nitrogen (usually the unsubstituted one in aryl hydrazines) attacks the more electrophilic carbonyl. However, steric bulk at the hydrazine can override this.
-
Visualization: See the decision tree below for mechanistic pathways.
Figure 1: Mechanistic divergence in Knorr Pyrazole Synthesis. Path selection is heavily influenced by solvent acidity and temperature.
Module 2: Thermal Hazards & Safety (The Hydrazine Problem)
Context: Hydrazine and its derivatives are high-energy compounds. The condensation reaction is exothermic, and hydrazine accumulation can lead to runaway reactions.
Q3: We observed a delayed exotherm during the addition of hydrazine hydrate. What went wrong?
A: You likely encountered reactant accumulation due to poor initiation.
-
The Danger: If the reaction does not start immediately upon addition (due to low temperature or induction period), hydrazine accumulates in the vessel. Once the reaction triggers, the accumulated energy releases instantaneously, exceeding the cooling capacity (thermal runaway).
-
The Protocol:
-
Dose-Controlled Addition: Never add hydrazine all at once. Use a dosing pump.[2]
-
The "Foot" Method: Charge 5-10% of the hydrazine and wait for the exotherm (or confirmation by HPLC/IR) to verify reaction initiation before feeding the rest.
-
Base Mitigation: In some specific condensations, adding a weak base (e.g., sodium acetate) can smooth the exotherm profile by buffering the pH and preventing autocatalytic decomposition pathways [2].
-
Q4: Is anhydrous hydrazine necessary? It’s a nightmare to handle.
A: Rarely. For 95% of pharmaceutical scale-ups, hydrazine hydrate (55-64% aqueous) is safer and sufficient.
-
Why: Water acts as a heat sink. If anhydrous conditions are strictly required for yield, consider using hydrazine hydrochloride or sulfate salts with an in-situ base release (e.g., NaOEt) in the reactor. This avoids handling the detonable anhydrous liquid.
Module 3: Impurity Profile Management (The Genotoxic Tail)
Context: Hydrazines are potent genotoxic impurities (GTIs).[3][4] Regulators (FDA/EMA) typically require hydrazine levels in the final API to be <1-10 ppm.
Q5: We can't get residual hydrazine levels below 50 ppm despite vacuum drying. How do we scavenge it?
A: Hydrazine is "sticky" and volatile enough to contaminate, but not volatile enough to remove easily by drying alone. You need a Chemical Scavenge .
-
The Trick: Add a "sacrificial" electrophile during the final work-up that converts trace hydrazine into a highly lipophilic species that stays in the mother liquor during crystallization.
-
Protocol:
-
Add 1.1–1.5 equivalents (relative to residual hydrazine) of Acetylacetone or Acetone .
-
This forms the corresponding pyrazole (if using acetylacetone) or hydrazone (if using acetone).
-
These derivatives are much more soluble in organic solvents (like ethyl acetate or toluene) than the drug substance and wash away during the filter cake wash [3].
-
Q6: What about "Azine" formation? We see a dimer impurity.
A: Azines (R=N-N=R) form when hydrazine reacts with two equivalents of the carbonyl starting material.
-
Root Cause: Excess carbonyl compound relative to hydrazine, or local excesses due to poor mixing.
-
Solution: Inverse addition. Add the dicarbonyl to the hydrazine solution. This ensures hydrazine is always in excess until the very end, preventing the mono-hydrazone from attacking another carbonyl.
Module 4: Work-up & Isolation (The Process Bottleneck)
Context: Pyrazoles often form oils or sticky solids that trap impurities. Chromatography is not viable at kg-scale.
Q7: My product oils out and refuses to crystallize. How do I isolate it?
A: Pyrazoles are weak bases. Use this to your advantage by forming a crystalline salt .
-
The "Salt Break" Strategy:
-
Do not try to crystallize the free base if it's an oil.
-
Dissolve the crude oil in ethanol or isopropyl acetate.
-
Add HCl (gas or solution) , Oxalic acid , or p-Toluenesulfonic acid .
-
Isolate the stable, crystalline pyrazolium salt. This purifies the compound significantly (rejecting isomers and neutral impurities).
-
Optional: Crack the salt back to the free base in the final step if required, or carry the salt forward [4].
-
Q8: The filtration is incredibly slow (clogging).
A: This is often due to fine emulsion droplets or amorphous precipitation.
-
Troubleshooting:
-
pH Swing: Ensure the pH is distinctly basic (if isolating free base). Partial protonation can cause "soaping."
-
Seed Cooling: Do not crash cool. Cool slowly (5°C/hour) and add seed crystals at the metastable zone width (MSZW) to encourage large particle growth.
-
Summary of Key Parameters
| Parameter | Discovery (Lab Scale) | Scale-Up (Pilot/Plant) | Impact |
| Dosing | Single shot / Syringe | Metered pump (Dosing control) | Prevents thermal runaway; controls impurity profile. |
| Solvent | Ethanol / Methanol | TFE / HFIP (for selectivity) | Critical for fixing regioselectivity issues. |
| Hydrazine | Anhydrous (often) | Hydrazine Hydrate / Salts | Safety (flash point/toxicity) and cost. |
| Isolation | Flash Chromatography | Salt Formation / Crystallization | Essential for throughput; chromatography is non-viable. |
| Impurity | Ignored (<5%) | Scavenging required (<10 ppm) | Regulatory compliance (Genotoxic Impurities). |
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Org. Process Res. Dev. (2013).[5] Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 17(12), 1580–1590. Link
-
Sun, M., et al. (2009).[6] A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.[6][7] Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. Link
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of pyrazole kinase inhibitors
Topic: Addressing Off-Target Effects of Pyrazole Kinase Inhibitors Operator: Senior Application Scientist Status: Active
Welcome to the Technical Support Center
You are likely here because your pyrazole-based inhibitor is showing "phenotypic discordance"—where your compound’s cellular effect does not match the genetic knockdown of your target. This is a common bottleneck. The pyrazole scaffold, while a privileged structure in medicinal chemistry (found in Crizotinib, Ruxolitinib, and Asciminib), is an ATP-mimetic that frequently suffers from promiscuity due to the highly conserved nature of the ATP-binding pocket across the kinome.
This guide moves beyond basic troubleshooting to provide rigorous validation workflows and structural optimization strategies.
Module 1: Diagnosis & Deconvolution
Objective: Distinguish between on-target efficacy and off-target toxicity (polypharmacology).
The "Phenocopy" Paradox
If your pyrazole inhibitor kills cells at
Diagnostic Workflow
Use this logic flow to determine the source of your discrepancy.
Figure 1: Diagnostic logic flow for differentiating on-target efficacy from off-target toxicity.
Module 2: Structural Optimization (SAR)
Objective: Modify the pyrazole scaffold to improve selectivity.
The Mechanism of Promiscuity
The pyrazole ring typically functions as the hinge binder . The nitrogen atoms (N1/N2) form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu, Leu). Because this hinge architecture is conserved across >500 kinases, a "naked" pyrazole is inherently promiscuous.
Optimization Strategy: The "Gatekeeper" Approach
To gain selectivity, you must extend substituents from the pyrazole core to interact with non-conserved regions:
-
The Gatekeeper Residue: A bulky group (e.g., Thr, Met, Phe) deep in the pocket.
-
The Solvent Front: The region opening to the cytoplasm.
Table 1: Pyrazole Structure-Activity Relationship (SAR) Guide
| Modification Zone | Chemical Strategy | Mechanistic Effect | Risk Factor |
| N1-Position | Add bulky alkyl/aryl groups (e.g., isopropyl, phenyl). | Pushes against the Solvent Front . Improves solubility and permeability. | Can increase efflux ratio (P-gp substrate) [2]. |
| C3-Position | Introduce small polar groups (e.g., -NH2, -CONH2). | Targets the Gatekeeper residue. Critical for selectivity between isoforms (e.g., JAK1 vs JAK2) [2].[1] | Steric clash if the gatekeeper is large (e.g., Methionine). |
| C4-Position | Halogenation (F, Cl) or small alkyls. | Modulates pKa and lipophilicity; fills hydrophobic sub-pockets. | Metabolic instability if not capped. |
| Scaffold Hopping | Fuse pyrazole to pyrimidine (e.g., Ruxolitinib). | Locks the conformation to better fit the adenine pocket. | Increases molecular weight and rigidity. |
Visualizing the Binding Mode[2]
Figure 2: Schematic of pyrazole interactions within the ATP-binding pocket. The C3 position is critical for selectivity.
Module 3: Validation Protocols
Objective: Confirm target engagement and rule out off-targets using self-validating experiments.
Protocol A: CRISPR-Cas9 "Gatekeeper" Rescue (Gold Standard)
Concept: If your drug kills cells by inhibiting Kinase X, then expressing a mutant of Kinase X that cannot bind the drug (but is still catalytically active) should save the cells. If the drug still kills the cells, it is hitting an off-target [3][4].
Reagents:
-
sgRNA targeting endogenous Kinase X.
-
Rescue Plasmid: cDNA of Kinase X with a "Gatekeeper Mutation" (e.g., T790M for EGFR, T315I for ABL) and silent mutations to prevent Cas9 cutting.
Step-by-Step Workflow:
-
Transfection: Transduce cells with sgRNA to knock out endogenous Kinase X.
-
Rescue: 24h later, transfect with the Resistant Mutant cDNA .
-
Treatment: Treat cells with the pyrazole inhibitor at
and . -
Readout: Measure cell viability (ATP or Resazurin) at 72h.
-
Interpretation:
-
Viability Restored: On-target effect.
-
Viability Low: Off-target toxicity (The drug is killing via a mechanism independent of Kinase X).
-
Figure 3: Logic of the CRISPR-Cas9 rescue experiment for definitive target validation.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Concept: Ligand binding stabilizes proteins. If your pyrazole binds the target inside the cell, the target will resist thermal denaturation [5][6].
Workflow:
-
Treatment: Treat live cells with Inhibitor (1 µM) or DMSO for 1 hour.
-
Harvest: Collect cells, wash with PBS, resuspend in lysis buffer supplemented with protease inhibitors.
-
Aliquot: Split into 8 PCR tubes.
-
Thermal Challenge: Heat each tube to a gradient temperature (
to ) for 3 minutes. -
Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000g for 20 min to pellet denatured (precipitated) proteins.
-
Detection: Run the supernatant (soluble fraction) on Western Blot.
-
Result: The drug-treated samples should show a band at higher temperatures compared to DMSO.
Module 4: Frequently Asked Questions (FAQs)
Q: Why are pyrazoles so prone to off-target effects compared to other scaffolds? A: Pyrazoles are "privileged scaffolds" that mimic the adenine ring of ATP. Because the ATP-binding pocket is the most conserved region across the 518 human kinases, a pyrazole core without specific "decorations" (R-groups) will naturally bind to hundreds of kinases.
Q: Can I rely on molecular docking to predict off-targets? A: Docking is useful for design but poor for exclusion. Docking algorithms often fail to account for water-mediated hydrogen bonds or protein flexibility (induced fit). You must validate predictions with a Kinome Scan (e.g., KINOMEscan® or NanoBRET) [7].
Q: My inhibitor has an IC50 of 5 nM in the enzymatic assay but 500 nM in cells. Is this an off-target issue? A: Not necessarily. This "ATP shift" is common because intracellular ATP (mM range) competes with your drug. However, if the shift is >1000x, or if the cellular phenotype is distinct from the genetic knockdown, suspect off-target toxicity or poor permeability (check if your compound is a P-gp substrate) [2].
References
-
Vertex AI Search. (2025). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.[4] National Institutes of Health. 4
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. 1
-
Biocompare. (2022). Target Validation with CRISPR. 2
-
Charles River Laboratories. (2023). CRISPR Cas9 Gene Editing for Target Validation. 5
-
ResearchGate. (2014).[6] The cellular thermal shift assay (CETSA) protocol. 7
-
Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. 8[1][4][8][9]
-
MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. 10[8][11]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. biocompare.com [biocompare.com]
- 3. youtube.com [youtube.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine, moving beyond simple instructions to explain the critical reasoning behind each procedure. Adherence to these guidelines is essential for ensuring regulatory compliance and upholding our collective responsibility for environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine is the foundation of its safe disposal. This compound is classified with specific risk factors that dictate its handling and final disposition.
The molecule's structure is key to this assessment. It is a chlorinated heterocyclic compound . The presence of a chlorine atom on the phenyl ring means that improper disposal, particularly through low-temperature combustion, could potentially lead to the formation of highly toxic and environmentally persistent chlorinated dioxins and furans. Furthermore, the pyrazole and piperidine rings are nitrogen-containing heterocyclic structures, which can produce nitrogen oxides (NOx) upon combustion. Therefore, the only acceptable disposal method is one that guarantees complete thermal destruction under controlled conditions.[1]
Based on available Safety Data Sheets (SDS) for this compound and its structural analogs, the primary hazards are well-defined.[2][3][4]
| Hazard Class & Category | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2][3] |
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and underscore why this chemical cannot be treated as common waste. Discharging it into sewer systems is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[1]
Pre-Disposal Protocol: Waste Segregation and Containerization
Proper disposal begins in the laboratory, at the point of waste generation. The objective is to safely contain the waste in a clearly identified, segregated stream to prevent accidental mixing with incompatible chemicals and to ensure it is handled correctly by waste management personnel.
Experimental Protocol: Preparing Waste for Disposal
-
Designate a Waste Stream: Establish a dedicated solid hazardous waste stream for "Halogenated Organic Compounds." Never mix this waste with non-halogenated solvents, acidic waste, or strong oxidizing agents.[5] The piperidine moiety, though part of a larger, stable structure, suggests a cautious approach to avoid contact with strong acids or oxidizers.[6]
-
Select an Appropriate Waste Container:
-
Use a UN-rated, leak-proof container with a secure, screw-top lid. A wide-mouth high-density polyethylene (HDPE) or glass container is suitable for solid waste.
-
Ensure the container is clean and dry before the first use.
-
The container must be chemically compatible with the waste.
-
-
Properly Label the Waste Container:
-
Before any waste is added, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine." If other compatible halogenated solid wastes are added, list all constituents.
-
Indicate the date when the first waste was added (the "accumulation start date").
-
The Disposal Workflow: A Step-by-Step Guide
This workflow details the process from the moment the chemical is deemed waste to its final removal from the facility by trained professionals.
Step 1: Utilize Mandatory Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to wear the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[1][2]
-
Hand Protection: Wear nitrile or neoprene protective gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[5]
-
Skin and Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust.[2]
Step 2: Waste Collection and Containment
-
Carefully transfer the solid 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine waste into the designated, pre-labeled hazardous waste container using a clean spatula or scoop.
-
Avoid creating dust. If the material is a fine powder, perform this transfer inside a certified chemical fume hood.
-
Securely fasten the lid on the container immediately after adding the waste.
-
Decontaminate the spatula and any surfaces that may have come into contact with the chemical.
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7]
-
The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a container failure.
-
Ensure the storage area is well-ventilated.[5]
Step 4: Arranging for Final Disposal
-
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][8]
-
Follow your organization's specific procedures for requesting a waste pickup.
-
Do not allow the waste to accumulate for extended periods. Regulations, such as those from the EPA, set time limits on waste storage (e.g., 90 days for Large Quantity Generators).[9]
Step 5: The Final Disposal Method
-
The mandated disposal method for chlorinated organic compounds is controlled high-temperature incineration in a licensed hazardous waste disposal plant.[1] This process must include flue gas scrubbing to neutralize acidic gases (like HCl) and other hazardous byproducts generated during combustion. This is the only method that ensures the complete and environmentally sound destruction of the molecule.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the complete, compliant disposal process for 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine.
Caption: Compliant disposal workflow from laboratory generation to final destruction.
Regulatory Framework and Adherence
All procedures described are grounded in regulations set forth by federal and state agencies. In the United States, the primary regulatory bodies are:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal (the "cradle-to-grave" principle).[8]
-
The Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling, safety data sheets, and employee training on chemical hazards.[10]
It is crucial to consult your institution's specific Laboratory Management Plan or Chemical Hygiene Plan, as these documents will detail procedures that are compliant with local, state, and federal laws.[11]
By adhering to this comprehensive disposal guide, you are not only ensuring the safety of yourself and your colleagues but are also contributing to the integrity of the scientific community and the protection of our shared environment.
References
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
OSHA and Biohazard Waste Disposal Guidelines. Daniels Health. [Link]
-
Safety Data Sheet: Piperidine. PENTA. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. HBI. [Link]
- US Patent US3172874A.
-
Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. ACS Publications. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 4-[4-(2-CHLOROPHENYL)-1H-PYRAZOL-1-YL]PIPERIDINE | 902836-42-4 [amp.chemicalbook.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
